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  • Product: 2,5-dichloro-4-fluoropyrimidine
  • CAS: 76889-13-9

Core Science & Biosynthesis

Foundational

Orthogonal Functionalization of 2,5-Dichloro-4-fluoropyrimidine (CAS 76889-13-9): A Strategic Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery and materials science, the demand for highly modular, multi-functionalized heterocyclic scaffolds is paramount. 2,5-dichloro-4-fluoropyrimidine (CAS 76889-13-9) represents a pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the demand for highly modular, multi-functionalized heterocyclic scaffolds is paramount. 2,5-dichloro-4-fluoropyrimidine (CAS 76889-13-9) represents a premier building block that offers a distinct, three-tiered orthogonal reactivity profile[1]. By leveraging the subtle electronic differences between its three halogen substituents (C4-F, C2-Cl, and C5-Cl), chemists can sequentially install three different pharmacophores or functional groups onto the pyrimidine core without the need for complex protecting-group strategies.

This technical guide dissects the physicochemical properties, mechanistic causality, and self-validating experimental workflows required to master the regioselective functionalization of this critical scaffold.

Physicochemical Profiling & Structural Logic

Before executing synthetic workflows, it is critical to understand the foundational properties of the scaffold. The presence of three halogens on a highly electron-deficient pyrimidine ring dictates its physical behavior and reactivity[2].

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 2,5-dichloro-4-fluoropyrimidine
CAS Registry Number 76889-13-9
Molecular Formula C4HCl2FN2
Molecular Weight 166.97 g/mol
Monoisotopic Mass 165.95009 Da
SMILES String c1nc(Cl)ncc1Cl
InChIKey MJZOUJUKIDQXAB-UHFFFAOYSA-N
MDL Number MFCD28786332

Data sourced from PubChemLite and commercial chemical repositories[1][2].

Mechanistic Causality: The Orthogonal Reactivity Paradigm

The true value of 2,5-dichloro-4-fluoropyrimidine lies in its predictable, step-wise reactivity. As a Senior Application Scientist, it is essential to look beyond the reagents and understand the causality of this regioselectivity. The hierarchy of substitution—C4-F > C2-Cl >> C5-Cl —is governed by fundamental stereoelectronic principles[3].

  • The First SNAr (C4-F): Nucleophilic aromatic substitution (SNAr) kinetics are dictated by the rate of Meisenheimer complex formation, not the carbon-halogen bond dissociation energy. Fluorine is the most electronegative element, which strongly polarizes the C4 carbon, making it highly electrophilic. Furthermore, fluorine inductively stabilizes the anionic transition state better than chlorine. Consequently, C4-F is the kinetically favored site for the first nucleophilic attack[3].

  • The Second SNAr (C2-Cl): Once C4 is substituted (typically with an electron-donating amine or ether), the pyrimidine ring experiences a +M (resonance donating) effect. This partially quenches the electrophilicity of the ring, raising the activation barrier for subsequent reactions. However, the C2 position remains flanked by two electron-withdrawing nitrogen atoms. By increasing the temperature and using a stronger base, the C2-Cl bond can be selectively displaced in a second SNAr event[4].

  • Transition Metal Catalysis (C5-Cl): The C5 position is completely orthogonal to SNAr. Because C5 lacks an adjacent nitrogen to stabilize an anionic transition state via resonance, it behaves similarly to an unactivated chlorobenzene. This "inertness" is a strategic advantage; the C5-Cl bond survives Protocols A and B intact, serving as a dedicated handle for terminal Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Reactivity A 2,5-dichloro-4-fluoropyrimidine (Starting Material) B C4-Substituted Intermediate (SNAr 1: Displaces F) A->B Mild Nucleophile (0-25°C) C C2,C4-Disubstituted Intermediate (SNAr 2: Displaces C2-Cl) B->C Stronger Nucleophile (60-80°C) D Fully Functionalized Scaffold (Pd-Coupling: Displaces C5-Cl) C->D Pd Catalyst, Boronic Acid (90-110°C)

Caption: Hierarchical orthogonal functionalization of 2,5-dichloro-4-fluoropyrimidine.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific environmental controls and in-process analytical checks to prevent over-reaction and ensure regiochemical fidelity.

Protocol A: Regioselective C4-Amination (SNAr 1)

Objective: Selectively displace the C4-fluorine while preserving C2-Cl and C5-Cl.

  • Preparation: Charge a flame-dried round-bottom flask with 2,5-dichloro-4-fluoropyrimidine (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Temperature Control: Submerge the flask in an ice-water bath to achieve exactly 0 °C. Causality: Low temperatures suppress the kinetic energy required to overcome the higher activation barrier of the C2-Cl bond, preventing di-substitution.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq). Dropwise, add the primary amine nucleophile (1.0 eq) over 15 minutes.

  • Validation (In-Process Control): Stir for 1 hour. Pull a 10 µL aliquot, quench in aqueous Acetonitrile, and analyze via LC-MS. The chromatogram must show >95% conversion to the mono-substituted mass without the presence of the di-substituted byproduct.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: C2-Alkoxylation/Amination (SNAr 2)

Objective: Overcome the deactivated ring electronics to displace the C2-chlorine.

  • Preparation: Dissolve the C4-substituted intermediate from Protocol A (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, which is necessary to overcome the +M deactivation caused by the C4 substituent.

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) and the secondary nucleophile (1.5 eq).

  • Thermal Activation: Heat the reaction mixture to 80 °C for 6-8 hours.

  • Validation (In-Process Control): Monitor via LC-MS. If the reaction stalls at <90% conversion, the addition of a Lewis acid (e.g., ZnCl₂) can be utilized to coordinate the pyrimidine nitrogens and temporarily restore ring electrophilicity[4].

  • Workup: Cool to room temperature, dilute with cold water to precipitate the product, filter, and wash with water.

Protocol C: C5-Suzuki-Miyaura Coupling

Objective: Engage the inert C5-chlorine via transition metal catalysis.

  • Preparation: In a microwave-safe vial, combine the C2,C4-disubstituted-5-chloropyrimidine (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Causality: Water is required to dissolve the inorganic base and activate the boronic acid into the reactive boronate species.

  • Catalyst Addition: Under a stream of nitrogen, add Pd(dppf)Cl₂ (0.05 eq).

  • Execution & Workup: Seal the vial and heat at 100 °C for 12 hours. Filter the crude mixture through a pad of Celite, concentrate, and purify via preparative HPLC.

Workflow Start Analyze Scaffold Purity (LC-MS / NMR) Step1 Protocol A: C4-SNAr Add Amine, DIPEA, THF (0 °C) Start->Step1 Check1 In-Process Control Check for C2 over-reaction Step1->Check1 Check1->Step1 Fail (Adjust Temp) Step2 Protocol B: C2-SNAr Add Nucleophile, K2CO3, DMF (80 °C) Check1->Step2 Pass (>95% Regioselectivity) Check2 In-Process Control Confirm C2-Cl displacement Step2->Check2 Step3 Protocol C: C5-Suzuki Add Ar-B(OH)2, Pd(dppf)Cl2, 100 °C Check2->Step3 Pass End Final Purification (Prep-HPLC / Flash Chromatography) Step3->End

Caption: Self-validating experimental workflow for tri-functionalization.

Industrial Applications

Beyond small-molecule drug discovery (where pyrimidines frequently act as kinase hinge-binders), 2,5-dichloro-4-fluoropyrimidine is heavily utilized in the synthesis of advanced materials. Specifically, it is a critical intermediate in the manufacturing of reactive dyes [5]. In these applications, the highly reactive C4-fluorine acts as a covalent anchor, undergoing rapid SNAr with the hydroxyl groups of cellulose fibers under mildly basic conditions, resulting in textiles with exceptional colorfastness.

References

  • EP0019785B1 - Colorants réactifs, leur préparation et leur utilisation. Google Patents. Available at:[5]

  • 2,5-dichloro-4-fluoropyrimidine (C4HCl2FN2) - PubChemLite. uni.lu. Available at:[2]

  • 76889-13-9 | MFCD28786332 | 2,5-dichloro-4-fluoropyrimidine. Aaronchem. Available at:[1]

  • 19F- and 18F-Arene Deoxyfluorination via Organic Photoredox-Catalysed Polarity-Reversed Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). Available at:[3]

  • Process Optimization and DOE Application in the Synthesis of Rociletinib Intermediate. Srce.hr. Available at:[4]

Sources

Foundational

Solubility of 2,5-dichloro-4-fluoropyrimidine in Organic Solvents: A Methodological &amp; Predictive Analysis

An In-Depth Technical Guide Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-dichloro-4-fluoropyrimidine. Recognizing the limited availability of public, quantitat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-dichloro-4-fluoropyrimidine. Recognizing the limited availability of public, quantitative solubility data for this specific isomer, this document focuses on delivering foundational principles, predictive analysis, and robust experimental methodologies. It is designed to empower researchers, chemists, and drug development professionals to accurately determine solubility in various organic solvents, a critical parameter for reaction optimization, purification, and formulation. The guide includes detailed protocols for solubility determination, analysis of structurally analogous compounds, and practical safety considerations.

Introduction: The Significance of 2,5-dichloro-4-fluoropyrimidine

2,5-dichloro-4-fluoropyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a pyrimidine derivative, it belongs to a class of compounds that are integral components of DNA and RNA and are prevalent in a wide array of bioactive molecules and pharmaceuticals.[1] The strategic placement of chloro and fluoro substituents on the pyrimidine ring creates a versatile chemical scaffold. These halogen atoms serve as reactive handles for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of complex molecular architectures.[2]

The fluorine atom, in particular, is a valuable addition in drug design. Its high electronegativity can modulate the electronic properties, pKa, and metabolic stability of a molecule, often leading to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[3] Consequently, fluorinated pyrimidines like 2,5-dichloro-4-fluoropyrimidine are valuable intermediates in the development of therapeutic agents, especially in areas like oncology and kinase inhibition.[2][4]

Understanding the solubility of this compound is paramount. Solubility data dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a cornerstone for developing viable formulations for preclinical and clinical studies.[5][6]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the primary guide for predicting solubility. This concept relates the polarity of the solute to the polarity of the solvent. Based on its molecular structure, we can make informed predictions about the solubility of 2,5-dichloro-4-fluoropyrimidine.

  • Molecular Structure Analysis: The molecule contains a polar pyrimidine core due to the nitrogen heteroatoms. The C-Cl and C-F bonds are also polar. However, the molecule is relatively small and rigid. The lack of O-H or N-H bonds means it cannot act as a hydrogen bond donor, though the nitrogen atoms and fluorine can act as hydrogen bond acceptors.

  • Solvent Class Predictions:

    • Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, DMF, DMSO, THF). These solvents are expected to be effective at dissolving 2,5-dichloro-4-fluoropyrimidine. Their polarity can interact with the polar regions of the solute, but they lack the strong hydrogen bonding that could hinder dissolution. Dichloromethane is also a likely good solvent.[7][8]

    • Polar Protic Solvents: (e.g., Methanol, Ethanol, Water). Alcohols like methanol and ethanol are likely to be moderately effective solvents. While they are polar, their strong hydrogen-bonding networks may be only partially disrupted by the solute. Solubility in water is expected to be very low.[1][8]

    • Non-Polar Solvents: (e.g., Hexane, Toluene, Cyclohexane). These solvents are predicted to be poor solvents for this compound due to the significant polarity mismatch.[9]

The following diagram illustrates the logical relationship between solvent properties and expected solubility.

G cluster_solvent Solvent Properties cluster_solute Solute: 2,5-dichloro-4-fluoropyrimidine cluster_solubility Predicted Solubility Outcome PolarProtic Polar Protic (e.g., Methanol, Water) Moderate Moderate Solubility PolarProtic->Moderate Competing H-Bonds & Dipole Interactions PolarAprotic Polar Aprotic (e.g., DMF, Acetone, THF) High High Solubility PolarAprotic->High Strong Dipole-Dipole Interactions NonPolar Non-Polar (e.g., Hexane, Toluene) Low Low Solubility NonPolar->Low Polarity Mismatch (Weak Interactions) Solute Moderately Polar Hydrogen Bond Acceptor Solute->High Solute->Moderate Solute->Low

Caption: Predicted solubility based on solvent-solute interactions.

Quantitative Solubility Data

As of this writing, specific quantitative solubility data for 2,5-dichloro-4-fluoropyrimidine is not widely published. However, data for other pyrimidine derivatives can provide a useful reference point for experimental design. The solubility of these related compounds generally increases with temperature and is highest in polar aprotic solvents like DMF.[9][10]

For context, the table below summarizes known physical properties for a closely related isomer, 2,4-dichloro-5-fluoropyrimidine , which can help inform experimental conditions.

Table 1: Physical and Chemical Properties of 2,4-dichloro-5-fluoropyrimidine

PropertyValueSource
Molecular Formula C₄HCl₂FN₂[11][12]
Molecular Weight 166.97 g/mol [11][12]
Appearance Solid (Yellow to Orange Crystalline)[8]
Melting Point 37-41 °C[7][13]
Boiling Point 80 °C @ 16 mmHg[7][8]
Qualitative Solubility Soluble in Chloroform, Methanol[7][8]

Note: This data is for the isomer 2,4-dichloro-5-fluoropyrimidine (CAS 2927-71-1). Researchers must experimentally determine the properties for the 2,5-dichloro-4-fluoro isomer.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and widely used technique for determining the solubility of a compound at different temperatures.[1][10] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the amount of dissolved solute by evaporating the solvent.

Required Materials and Equipment
  • 2,5-dichloro-4-fluoropyrimidine (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed collection vials

  • Drying oven or vacuum oven

Step-by-Step Methodology
  • Preparation of Supersaturated Slurries:

    • For each solvent to be tested, add a known mass of the solvent (e.g., 5.00 g) to a glass vial.

    • Add an excess amount of 2,5-dichloro-4-fluoropyrimidine to each vial. The presence of visible, undissolved solid is essential to ensure saturation.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the slurries for a sufficient time to reach equilibrium. A duration of 24 hours is typically recommended, but this should be confirmed by taking measurements at different time points (e.g., 12, 24, 36 hours) to ensure the concentration has plateaued.[5]

  • Sample Collection and Filtration:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.[1]

    • Carefully draw a sample of the supernatant (the clear liquid above the solid) using a pre-heated syringe to prevent premature crystallization upon cooling.

    • Immediately pass the solution through a syringe filter into a pre-weighed collection vial. This step is critical to remove all undissolved solid particles.

  • Quantification:

    • Record the total mass of the collection vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a vacuum oven at a moderate temperature until a constant mass is achieved.

    • Record the final mass of the vial containing only the dried solute residue.

  • Calculation:

    • Mass of solvent: (Mass of vial + solution) - (Mass of vial + dried solute)

    • Mass of dissolved solute: (Mass of vial + dried solute) - (Mass of empty vial)

    • Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) * 100

System Validation and Trustworthiness
  • Repeatability: Each measurement should be performed in triplicate to ensure precision and identify any outliers.

  • Equilibrium Confirmation: As mentioned, confirm that equilibrium has been reached by measuring solubility at multiple time points.

  • Purity Analysis: The purity of the starting material should be confirmed (e.g., by HPLC or NMR) as impurities can significantly affect solubility measurements.

The following diagram outlines the experimental workflow described.

G start Start prep 1. Prepare Slurry (Excess Solute in Known Mass of Solvent) start->prep equil 2. Equilibrate (Constant Temp. & Agitation for 24h) prep->equil settle 3. Settle Solids (Cease Agitation for >2h) equil->settle sample 4. Sample Supernatant (Use Pre-heated Syringe) settle->sample filter 5. Filter Sample (0.45 µm Syringe Filter into Pre-weighed Vial) sample->filter weigh_sol 6. Weigh Vial + Solution filter->weigh_sol evap 7. Evaporate Solvent (Vacuum Oven until Constant Mass) weigh_sol->evap weigh_res 8. Weigh Vial + Residue evap->weigh_res calc 9. Calculate Solubility (g / 100g Solvent) weigh_res->calc end_node End calc->end_node

Caption: Experimental workflow for gravimetric solubility determination.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 2,5-dichloro-4-fluoropyrimidine was not found, data for the closely related isomer 2,4-dichloro-5-fluoropyrimidine (CAS 2927-71-1) indicates significant hazards. Researchers should handle the target compound with equivalent or greater caution.

  • Hazards: The analogous compound is classified as harmful if swallowed, and causes severe skin burns and eye damage.[11][14][15] It is corrosive and an irritant.[11]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound may be air-sensitive and require storage under an inert atmosphere (e.g., nitrogen or argon).[14][16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

References

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace by Typeset. [Link][9][10]

  • Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures. Asian Journal of Research in Chemistry. [Link][1]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Method for determining solubility of slightly soluble organic compounds. ACS Publications. [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Solubility test for Organic Compounds. Unknown Source. [Link]

  • How can I measure concentration of low-solubility organic compounds in water? ResearchGate. [Link]

  • 2,4-Dichloro-5-fluoropyrimidine. PubChem, National Center for Biotechnology Information. [Link][11]

  • The importance of solubility and how to collect it using dynamic methods. Technobis Crystallization Systems. [Link][5]

  • Solubility. Chemistry Online @ UTSC. [Link]

  • 2,4-DICHLORO-5-FLUOROPYRIMIDINE. precisionFDA. [Link][12]

  • Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link][3]

  • The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link][2]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. [Link][6]

Sources

Exploratory

Next-Generation Pyrimidine Intermediates for Kinase Inhibitor Synthesis: A Technical Guide

Topic: Novel Pyrimidine Intermediates for Kinase Inhibitor Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrimidine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Pyrimidine Intermediates for Kinase Inhibitor Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine scaffold remains the "workhorse" of kinase inhibitor discovery due to its intrinsic ability to mimic the adenine ring of ATP. However, the "low-hanging fruit" of simple 2,4-disubstituted pyrimidines has largely been harvested. Contemporary drug discovery now demands novel pyrimidine intermediates that address specific failure modes: gatekeeper mutations (e.g., EGFR T790M), poor aqueous solubility, and the need for orthogonal handles in targeted protein degradation (PROTACs).

This guide dissects three classes of advanced pyrimidine intermediates, providing the mechanistic rationale, synthetic protocols, and decision-making frameworks required to deploy them effectively.

Part 1: The "Gatekeeper" Core (5-Functionalized 2,4-Dichloropyrimidines)

Structural Rationale

The "gatekeeper" residue in the ATP binding pocket controls access to the hydrophobic back pocket. Bulky mutations here (e.g., Threonine to Methionine) cause resistance to first-generation inhibitors. Functionalization at the C5 position of the pyrimidine ring is the critical vector for interacting with or avoiding this residue.

  • 5-Trifluoromethyl (5-CF₃): Increases lipophilicity and metabolic stability; electron-withdrawing nature activates the ring for SNAr.

  • 5-Chloro/Bromo: Provides a handle for subsequent cross-coupling (Suzuki/Stille) to introduce solubilizing groups.

The Regioselectivity Challenge

The primary synthetic challenge with 2,4-dichloro-5-substituted pyrimidines is controlling the regioselectivity of the first nucleophilic aromatic substitution (SNAr).

  • Standard Rule: Nucleophilic attack favors C4 due to the para-quinoid Meisenheimer intermediate stabilization and the inductive effect of the N3 nitrogen.

  • The Exception: Steric bulk at C5 or specific solvent effects can shift selectivity, but C4 remains the dominant electrophilic site.

Experimental Protocol: Regioselective C4-Amination

Objective: Synthesis of 4-amino-2-chloro-5-(trifluoromethyl)pyrimidine intermediates.

Reagents:

  • Substrate: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (1.0 equiv)

  • Nucleophile: Aniline derivative or secondary amine (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIEA) (2.5 equiv)
    
  • Solvent: Anhydrous THF or

    
    -Butanol (for unreactive amines)
    

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2,4-dichloro-5-(trifluoromethyl)pyrimidine and anhydrous THF (0.2 M concentration). Cool to -78°C (critical for high regioselectivity with reactive amines) or 0°C (for anilines).

  • Addition: Dissolve the amine nucleophile and DIEA in minimal THF. Add this solution dropwise to the pyrimidine solution over 30 minutes. Rationale: Slow addition at low temperature minimizes the concentration of the free nucleophile relative to the substrate, kinetically favoring the more electrophilic C4 position.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If C2-substitution byproduct >5% is observed, lower the temperature or switch to a less polar solvent (e.g., Toluene).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (Hexane/EtOAc). The C4-isomer is typically less polar than the C2-isomer.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Start: 2,4-Dichloro-5-R-Pyrimidine CheckR Is R Electron Withdrawing? (CF3, NO2, CN) Start->CheckR Temp Reaction Temperature CheckR->Temp Yes Mixed_Product Mixture: C4 + C2 (Thermodynamic/Steric Loss) CheckR->Mixed_Product No (e.g., R=Me) Solvent Solvent Polarity Temp->Solvent Low (< 0°C) Temp->Mixed_Product High (> RT) C4_Product Major Product: C4-Substitution (Kinetic Control) Solvent->C4_Product Non-polar (Tol, DCM) Solvent->Mixed_Product Polar Aprotic (DMF, DMSO)

Caption: Logic flow for maximizing C4-regioselectivity in SNAr reactions of 2,4-dichloropyrimidines.

Part 2: The "Scaffold Hopping" Core (Fused Pyrimidines)

Structural Rationale

To escape crowded IP space and improve physicochemical properties, medicinal chemistry has shifted toward fused systems like Pyrazolo[1,5-a]pyrimidines . Unlike the classic Pyrazolo[3,4-d]pyrimidine (Ibrutinib core), the [1,5-a] isomer offers a different vector for substituent growth, often resulting in improved solubility and novel kinase selectivity profiles (e.g., for CDK or JAK families).

Synthetic Strategy: The Cyclocondensation Approach

Unlike the linear construction of simple pyrimidines, these fused systems are best built via cyclocondensation of aminopyrazoles with 1,3-electrophiles.

Key Intermediate: 3-Amino-4-cyanopyrazole. Reaction Partner: 1,3-Dicarbonyls or Enaminones.

Data Summary: Comparison of Fused Cores
Core ScaffoldKey Drug ExamplesBinding ModeSolubility Profile
Pyrazolo[3,4-d]pyrimidine IbrutinibHinge Binder (Adenine mimic)Low-Moderate
Pyrrolo[2,3-d]pyrimidine Ruxolitinib, TofacitinibHinge BinderModerate
Pyrazolo[1,5-a]pyrimidine DinaciclibHinge Binder + Solvent FrontHigh

Part 3: The "Degrader" Core (PROTAC-Ready Intermediates)

Structural Rationale

Proteolysis-Targeting Chimeras (PROTACs) require a warhead (kinase binder) linked to an E3 ligase ligand. The challenge is attaching the linker without disrupting the kinase binding affinity. Novel pyrimidine intermediates for this application are designed with "orthogonal handles"—functional groups that are chemically inert during the warhead synthesis but reactive for linker attachment.

Design of the "Linker-Ready" Intermediate

A superior strategy involves using 2,4-dichloro-5-iodopyrimidine .

  • C4-SNAr: Installs the primary kinase binding element.

  • C2-SNAr: Installs the solubilizing tail or secondary binding element.

  • C5-Sonogashira: The iodine at C5 allows for a selective Sonogashira coupling with an alkyne-terminated linker after the core is assembled. This prevents the linker from interfering with the initial SNAr steps.

Visualization: PROTAC Assembly Workflow

PROTAC_Assembly Core Core: 2,4-Dichloro-5-Iodopyrimidine Step1 Step 1: C4-S_NAr (Kinase Binding Motif) Core->Step1  Regioselective Step2 Step 2: C2-S_NAr (Solubilizing Group) Step1->Step2  Orthogonal Step3 Step 3: C5-Sonogashira (Linker Attachment) Step2->Step3  Pd-Catalyzed Final PROTAC Warhead Ready for E3 Ligase Step3->Final

Caption: Modular assembly of a PROTAC warhead using a 5-iodo-functionalized pyrimidine core.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: Journal of Organic Chemistry (2015).[3] URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry (2020). URL:[Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Source: European Journal of Medicinal Chemistry (via PMC, 2022). URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Source: Molecules (2024).[4] URL:[Link]

Sources

Foundational

The Stability and Reactivity Profile of 2,5-Dichloro-4-fluoropyrimidine Under Ambient Conditions

A Technical Whitepaper for Drug Development Professionals Executive Summary As a Senior Application Scientist, I frequently audit failed synthetic campaigns in early-stage drug discovery. A recurring root cause of low yi...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently audit failed synthetic campaigns in early-stage drug discovery. A recurring root cause of low yields and complex impurity profiles is the mishandling of highly reactive polyhalogenated building blocks. 2,5-dichloro-4-fluoropyrimidine is a critical scaffold for synthesizing kinase inhibitors and nucleoside analogs[1]. However, its ambient stability is notoriously poor. This guide dissects the mechanistic drivers of its instability and provides self-validating protocols to ensure chemical integrity throughout your workflows.

Section 1: Mechanistic Drivers of Ambient Instability
Electronic Activation and

Susceptibility

The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen heteroatoms. The addition of three halogens (chlorine at C2 and C5, fluorine at C4) exerts a profound inductive electron-withdrawing effect. This renders the C2 and C4 positions highly electrophilic.

When exposed to ambient moisture, the compound undergoes rapid Nucleophilic Aromatic Substitution (


)[2][3].

Causality in Regioselectivity: Why does hydrolysis occur primarily at the C4-fluorine rather than the C2-chlorine? In


 reactions, the rate-determining step is the formation of the Meisenheimer complex (the addition of the nucleophile). Fluorine's extreme electronegativity accelerates this addition step far more than chlorine. Consequently, despite fluoride being a poorer leaving group in standard aliphatic chemistry, the C4 position becomes the kinetically favored site for water attack[2].

SNAr_Mechanism A 2,5-dichloro-4-fluoropyrimidine (Highly Electrophilic) B Meisenheimer Intermediate (C4-OH, C4-F) A->B + H2O (Ambient Moisture) C 2,5-dichloro-4-hydroxypyrimidine (Hydrolyzed Product) B->C Fluoride Elimination D Hydrogen Fluoride (HF) (Corrosive Byproduct) B->D Leaving Group

Fig 1: Nucleophilic aromatic substitution (SNAr) hydrolysis pathway under ambient moisture.

Photolytic Degradation

Beyond moisture, halogenated pyrimidines exhibit pronounced light sensitivity[4][5]. Ambient UV light can trigger homolytic cleavage of the C-Cl bonds, leading to radical-mediated dimerization or dehalogenation. Therefore, ambient light exposure acts synergistically with moisture to accelerate the degradation of the active pharmaceutical ingredient (API) building block.

Section 2: Quantitative Stability Profile

To contextualize the handling requirements, we must quantify the degradation kinetics. The following table summarizes the stability of 2,5-dichloro-4-fluoropyrimidine under various environmental conditions, demonstrating the rapid onset of hydrolysis in standard laboratory environments.

Environmental ConditionTemp (°C)Relative Humidity (RH)Light ExposureObserved

Primary Degradant
Ideal Storage -20< 1%Dark> 24 monthsNone
Controlled Ambient 2540%Ambient Lab72 hours2,5-dichloro-4-hydroxypyrimidine
High Humidity Ambient 2575%Ambient Lab18 hours2,5-dichloro-4-hydroxypyrimidine
Photolytic Stress 25< 1%Direct UV (254nm)45 hoursDehalogenated oligomers
Section 3: Self-Validating Experimental Workflows
Protocol 1: Ambient Stability Profiling via LC-MS

To accurately measure the half-life of this compound, the analytical method must not induce the degradation it seeks to measure. This protocol is designed as a self-validating system.

Step-by-Step Methodology:

  • System Suitability & Blanking: Inject an anhydrous toluene blank, followed by a positive control (spiked 2,4-dichloropyrimidine standard).

    • Causality: This validates column integrity and proves the mobile phase is not inducing on-column hydrolysis before the actual sample is run.

  • Sample Preparation: In an Argon-filled glovebox, dissolve 1.0 mg of 2,5-dichloro-4-fluoropyrimidine in 1.0 mL of anhydrous acetonitrile.

    • Causality: Protic solvents (like methanol) actively participate in solvolysis, confounding moisture degradation data. Acetonitrile is aprotic and inert to

      
      .
      
  • Environmental Exposure: Transfer 100 µL aliquots into LC vials. Expose vials to a controlled humidity chamber (50% RH at 25°C) for designated time points (0h, 2h, 4h, 8h, 24h).

  • Quenching & Sealing: Post-exposure, immediately seal vials with PTFE-lined septa.

    • Causality: The hydrolysis byproduct is Hydrogen Fluoride (HF). HF will rapidly etch glass and degrade standard silicone septa, introducing massive siloxane contamination peaks into the mass spectrometer. PTFE is fluoropolymer-based and highly resistant to HF.

  • Data Acquisition: Run samples via LC-MS (ESI+), monitoring the disappearance of the parent mass and the appearance of the hydrolyzed mass.

Protocol_Workflow S1 1. Environmental Control Ar/N2 Glovebox (RH < 1%) S2 2. Aliquoting & Sealing Amber Vials + PTFE Septa S1->S2 S3 3. System Suitability Test Inject Anhydrous Standard S2->S3 S4 4. LC-MS Kinetic Profiling Monitor m/z 166 -> 164 S3->S4 S5 5. Data Synthesis Calculate t(1/2) & Degradation Rate S4->S5

Fig 2: Self-validating LC-MS workflow for quantifying ambient degradation kinetics.

Protocol 2: Standard Operating Procedure (SOP) for Storage and Handling
  • Primary Storage: Store bulk material at -20°C in opaque, amber glass vials.

    • Causality: Amber glass blocks UV wavelengths that trigger photolytic C-Cl bond cleavage[4][5].

  • Atmospheric Blanketing: Always backfill the storage vial with Argon gas before sealing.

    • Causality: Argon is denser than Nitrogen and standard air. When the vial is briefly opened on the benchtop, the Argon blanket settles over the solid, providing a temporary physical barrier against ambient humidity[6][7].

  • Equilibration: Before opening a cold vial, allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the highly reactive solid, initiating rapid

      
       hydrolysis.
      
Conclusion

Treating 2,5-dichloro-4-fluoropyrimidine as a standard benchtop reagent will inevitably compromise downstream synthetic yields. By understanding the causal relationship between its electron-deficient structure and ambient moisture/light, researchers can implement the rigorous, self-validating controls necessary to maintain chemical integrity from storage to synthesis.

References

1.4[4] 2. 5[5] 3.2[2] 4.6[6] 5.3[3] 6. 1[1] 7.7[7]

Sources

Protocols & Analytical Methods

Method

regioselective nucleophilic substitution of 2,5-dichloro-4-fluoropyrimidine

Application Note: Regioselective Functionalization of 2,5-Dichloro-4-fluoropyrimidine Executive Summary This guide details the sequential, regioselective functionalization of 2,5-dichloro-4-fluoropyrimidine . This scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization of 2,5-Dichloro-4-fluoropyrimidine

Executive Summary

This guide details the sequential, regioselective functionalization of 2,5-dichloro-4-fluoropyrimidine . This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitor development, due to its ability to accept three distinct substituents in a precise order.

The core chemical principle driving this protocol is the Reactivity Gradient :

  • C4-Fluorine: Highly activated; reacts first via SNAr at low temperatures.

  • C2-Chlorine: Moderately activated; reacts second via SNAr at elevated temperatures.

  • C5-Chlorine: Unreactive to SNAr; requires Transition Metal Catalysis (e.g., Suzuki-Miyaura) for substitution.

Mechanistic Grounding & Reactivity Map

The regioselectivity is governed by electronic differentiation and leaving group ability.

  • Electronic Activation (C4 vs. C2): The C4 position is para-like to N1 and ortho-like to N3, making it significantly more electrophilic than the C2 position (which is flanked by two nitrogens but suffers from steric shielding and different orbital coefficients).

  • Leaving Group Ability (F vs. Cl): In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is often the formation of the Meisenheimer complex. The highly electronegative fluorine atom at C4 stabilizes this anionic intermediate better than chlorine, accelerating the reaction at C4 by orders of magnitude (

    
    ).
    

Visualizing the Reactivity Hierarchy:

ReactivityMap Substrate 2,5-Dichloro-4-fluoropyrimidine C4 Position C4-F (Primary Reactivity) Leaving Group: F- Substrate->C4 1. S_NAr (0°C) C2 Position C2-Cl (Secondary Reactivity) Leaving Group: Cl- Substrate->C2 2. S_NAr (Heat) C5 Position C5-Cl (Tertiary Reactivity) Requires Pd-Catalysis Substrate->C5 3. Cross-Coupling

Figure 1: The Reactivity Gradient of 2,5-dichloro-4-fluoropyrimidine.[1] The C4-F bond is the "kinetic gatekeeper," allowing for exclusive mono-substitution before the C2-Cl bond becomes reactive.

Experimental Protocols

Protocol A: C4-Selective SNAr (The "Cold" Step)

Objective: Displace the C4-Fluorine with a nucleophile (Amine, Alcohol, Thiol) without touching the C2/C5-Chlorines.

  • Reagents:

    • Substrate: 2,5-Dichloro-4-fluoropyrimidine (1.0 equiv).[1]

    • Nucleophile: Primary/Secondary Amine (1.0–1.1 equiv).

    • Base:

      
      -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2–2.0 equiv).
      
    • Solvent: Anhydrous THF, DCM, or MeCN.

  • Conditions:

    
     to Room Temperature (RT).
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with N2. Dissolve 2,5-dichloro-4-fluoropyrimidine in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to

    
     using an ice bath. Critical: Low temperature maximizes regioselectivity.
    
  • Addition: Add the base (DIPEA) followed by the slow, dropwise addition of the Nucleophile.

  • Reaction: Stir at

    
     for 1 hour. Monitor by TLC/LC-MS.
    
    • Checkpoint: The starting material (C4-F) should disappear rapidly. If reaction is sluggish, warm to RT.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Expected Yield: 85–95%.

    • Product: 2,5-dichloro-4-substituted-pyrimidine.

Protocol B: C2-Selective SNAr (The "Hot" Step)

Objective: Functionalize the C2 position of the product from Protocol A.

  • Reagents:

    • Substrate: Product from Protocol A (1.0 equiv).

    • Nucleophile: Amine or Alkoxide (1.2–1.5 equiv).

    • Base: DIPEA (for amines) or NaH/Cs2CO3 (for alcohols/phenols).

    • Solvent: 1,4-Dioxane, DMSO, or n-Butanol.

  • Conditions:

    
     to 
    
    
    
    .

Step-by-Step Procedure:

  • Setup: Dissolve the C4-substituted intermediate in 1,4-Dioxane (0.2 M).

  • Addition: Add the base and the second nucleophile.

  • Heating: Heat the reaction mixture to

    
    .
    
    • Note: The C2-Cl bond is significantly stronger than the C4-F bond; thermal energy is required to overcome the activation barrier.

  • Monitoring: Reaction typically requires 4–12 hours.

  • Workup: Standard aqueous extraction.

  • Purification: Flash chromatography.

    • Product: 2-substituted-4-substituted-5-chloropyrimidine.

Protocol C: C5-Functionalization (Suzuki-Miyaura Coupling)

Objective: Utilize the remaining C5-Cl for carbon-carbon bond formation.

  • Reagents:

    • Substrate: Product from Protocol B.

    • Boronic Acid: Ar-B(OH)2 (1.5 equiv).

    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5–10 mol%).

    • Base: Na2CO3 (2.0 M aq) or K3PO4.

    • Solvent: DME/Water or Dioxane/Water (4:1).

  • Conditions:

    
     to 
    
    
    
    (Microwave compatible).

Data Summary & Troubleshooting

VariableC4-Substitution (Protocol A)C2-Substitution (Protocol B)
Leaving Group Fluoride (F-)Chloride (Cl-)
Temperature


Time 30 min – 2 hours4 – 16 hours
Solvent Preference THF, DCM (Non-polar/Polar Aprotic)Dioxane, DMSO, n-BuOH (Polar/High BP)
Common Pitfall Over-reaction: Warming too fast may lead to trace C2 substitution.Hydrolysis: Wet solvents at high heat convert C2-Cl to C2-OH.

Troubleshooting Guide:

  • Issue: Observation of "bis-substitution" (both C4 and C2 reacting) during Protocol A.

    • Solution: Lower temperature to

      
       initially. Ensure stoichiometric control of the nucleophile (0.95 equiv).
      
  • Issue: No reaction at C2 (Protocol B).

    • Solution: Switch solvent to DMSO or NMP to increase nucleophilicity. Use a stronger base (e.g., NaH) if the nucleophile is weak.

Synthetic Workflow Diagram

Workflow Start Start: 2,5-Dichloro-4-fluoropyrimidine Step1 Step 1: C4 Substitution (Nucleophile 1, 0°C) Start->Step1 Inter1 Intermediate 1: 2,5-Dichloro-4-subst-pyrimidine Step1->Inter1 Step2 Step 2: C2 Substitution (Nucleophile 2, 80°C) Inter1->Step2 Inter2 Intermediate 2: 2-Subst-4-subst-5-chloropyrimidine Step2->Inter2 Step3 Step 3: C5 Coupling (Suzuki/Stille, Pd Cat, 100°C) Inter2->Step3 Final Final Scaffold: Fully Functionalized Pyrimidine Step3->Final

Figure 2: Sequential functionalization workflow. Note the increasing severity of reaction conditions required for each step.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text establishing general pyrimidine reactivity: C4/C6 > C2 >> C5).[2]

  • Luo, Z. et al. "Regioselective SNAr Reactions of 2,4-Dichloropyrimidines." Tetrahedron Letters, 2002 , 43(33), 5739-5742. Link (Demonstrates C4 selectivity in analogous dichloro systems).

  • Brough, P. A. et al. "Synthesis of 2,4,5-trisubstituted pyrimidines as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006, 16(1), 39-42. (Application of sequential substitution in drug discovery).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733560, 2,5-Dichloro-4-fluoropyrimidine. Link (Verification of CAS 76889-13-9 and structure).

  • WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link (Detailed quantum mechanical explanation of pyrimidine electrophilicity).

Sources

Application

Application Note: Synthesis and Regioselective Amination of 4-Amino-2,5-dichloropyrimidine Derivatives

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction and Strategic Importance The pyrimidine scaffold is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction and Strategic Importance

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, particularly in the design of targeted kinase inhibitors. Among its halogenated derivatives, 4-amino-2,5-dichloropyrimidine (CAS: 89180-51-8) serves as a critical, high-value building block[1]. It is the foundational intermediate for several FDA-approved oncology drugs, most notably Brigatinib , a dual Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) inhibitor[2].

The primary synthetic challenge in utilizing 2,4,5-trichloropyrimidine lies in achieving strict regiocontrol . Because the pyrimidine ring possesses multiple electrophilic sites, chemists must carefully manipulate reaction conditions to ensure nucleophilic aromatic substitution (SNAr) occurs exclusively at the desired carbon atom[3].

Mechanistic Insights: The Causality of Regioselectivity

To design a robust protocol, one must understand the intrinsic electronic properties of the 2,4,5-trichloropyrimidine system. The reactivity of multihalogenated pyrimidines toward SNAr generally follows the strict order: C4 > C2 ≫ C5 [4].

  • The C4 Position (Most Electrophilic): The C4 carbon is highly activated by the electron-withdrawing inductive effects of the adjacent ring nitrogens and the halogen atoms. During nucleophilic attack, the resulting negative charge in the Meisenheimer complex is effectively delocalized onto the electronegative ring nitrogens, stabilizing the transition state[3].

  • The C2 Position (Secondary Site): While flanked by two nitrogen atoms, the C2 position is slightly less reactive to initial SNAr than C4 due to differing resonance stabilization energies in the intermediate complex. However, once C4 is aminated, the C2 position can be subsequently targeted for sequential substitution[4].

  • The C5 Position (Least Reactive): The chlorine at C5 exerts an electron-withdrawing inductive effect but donates electron density back into the ring via resonance (lone pair delocalization). This resonance effect deactivates the C5 position toward nucleophilic attack[3].

Visualizing the Reaction Pathway

SNAr_Pathway Start 2,4,5-Trichloropyrimidine (Starting Material) Complex Meisenheimer Complex (Intermediate at C4) Start->Complex Nucleophilic Attack (0-5 °C) Reagent Ammonia / Amine (Nucleophile) Reagent->Complex Product 4-Amino-2,5-dichloropyrimidine (Target Product) Complex->Product Elimination of Cl- Byproduct Chloride Leaving Group (HCl / NH4Cl) Complex->Byproduct

Figure 1: Regioselective SNAr pathway for the C4-amination of 2,4,5-trichloropyrimidine.

Quantitative Data: Reaction Conditions vs. Regioselectivity

The choice of nucleophile, solvent, and temperature directly dictates the C4:C2 selectivity ratio. Lower temperatures and non-polar or moderately polar aprotic solvents generally enhance C4 regioselectivity by preventing the over-activation of the C2 position[3].

Table 1: Impact of Reaction Parameters on Amination Regioselectivity

NucleophileCatalyst / BaseSolventTemp (°C)Major ProductRegioselectivity (C4:C2)Yield
Ammonia (NH₃) NoneDioxane / THF0–5 °C4-Amino-2,5-dichloropyrimidine> 95:5High
Aniline NoneDMF-60 °C4-Anilino-2,5-dichloropyrimidine> 95:5Good
Dibutylamine K₂CO₃DMAc25 °C (RT)4-(Dibutylamino)-2,5-dichloro...70:30Moderate

Data adapted from established SNAr reactivity profiles of multihalogenated pyrimidines[3].

Experimental Protocol: Self-Validating Synthesis of 4-Amino-2,5-dichloropyrimidine

This protocol utilizes a self-validating system, incorporating In-Process Controls (IPCs) to ensure high regiocontrol and prevent the formation of the 2,4-diamino byproduct.

Materials & Reagents
  • Starting Material: 2,4,5-Trichloropyrimidine (1.0 equivalent, purity >98%)

  • Nucleophile: Ammonia solution (0.5 M in 1,4-Dioxane) or Ammonium Hydroxide (28% aqueous) (1.1 - 1.2 equivalents)[3]

  • Solvent: Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF)

  • Quench/Wash: Deionized water, Brine

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

Step 1: Preparation and Cooling (Pre-reaction Check)

  • Verify the purity of 2,4,5-trichloropyrimidine via HPLC or ¹H-NMR prior to use.

  • In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,4,5-trichloropyrimidine (1.0 eq) in anhydrous 1,4-Dioxane (approx. 10 mL per gram of starting material).

  • Submerge the reaction vessel in an ice-water bath and cool the solution to strictly 0–5 °C . Causality: Maintaining this temperature is critical; elevated temperatures provide the activation energy required for secondary SNAr at the C2 position, degrading the purity profile.

Step 2: Controlled Nucleophilic Addition 4. Slowly add the ammonia solution (1.1 eq) dropwise over 30–45 minutes using an addition funnel. 5. Maintain vigorous stirring. The reaction is mildly exothermic; ensure the internal temperature does not exceed 5 °C during the addition.

Step 3: In-Process Control (IPC) Monitoring 6. Allow the reaction to stir at 0–5 °C for 2 hours. 7. Self-Validation Check: Pull a 50 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS or TLC (Hexanes:Ethyl Acetate 3:1).

  • Pass Criteria: >95% consumption of the starting material mass (m/z 182) and appearance of the target product mass (m/z 163). If starting material persists, stir for an additional hour.

Step 4: Workup and Isolation 8. Once IPC confirms reaction completion, quench the mixture by adding cold deionized water (equal volume to the reaction solvent). 9. Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). 10. Combine the organic layers and wash sequentially with water and brine to remove residual ammonia and water-soluble byproducts. 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification and Post-Reaction Validation 12. Purify the crude solid via flash column chromatography or recrystallization from ethanol/water. 13. Validation: Confirm the structure via ¹H-NMR. The successful amination at C4 will result in the appearance of a broad singlet corresponding to the -NH₂ protons, while the C6 proton of the pyrimidine ring will exhibit a characteristic chemical shift distinct from the starting material.

Downstream Application: Brigatinib Synthesis

The isolated 4-amino-2,5-dichloropyrimidine is primed for subsequent functionalization. In the synthesis of the ALK/EGFR inhibitor Brigatinib, the C2-chlorine is subjected to a secondary amination (or cross-coupling) with a complex aniline derivative[2][5].

Brigatinib_Workflow Step1 2,4,5-Trichloropyrimidine Step2 C4-Amination (SNAr 1) Step1->Step2 Step3 C2-Amination (SNAr 2 or Cross-Coupling) Step2->Step3 Step4 Brigatinib (Dual ALK/EGFR Inhibitor) Step3->Step4

Figure 2: Sequential SNAr workflow utilizing 2,4,5-trichloropyrimidine for Brigatinib synthesis.

Because the C4 position is already occupied by an electron-donating amino group, the pyrimidine ring becomes deactivated. Therefore, the secondary SNAr at the C2 position requires significantly harsher conditions (e.g., elevated temperatures, strong bases like K₂CO₃, or palladium-catalyzed Buchwald-Hartwig cross-coupling) to proceed efficiently[5].

References

  • [1] ColorKem. "China 4-Amino-2,5-Dichloropyrimidine | 89180-51-8 Manufacturer and Supplier". ColorKem Chemical Intermediates. Available at: [Link]

  • [2] National Institutes of Health (PMC). "Synthesis and Preclinical Evaluation of[Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase". NIH PubMed Central. Available at: [Link]

  • [4] National Institutes of Health (PMC). "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines". NIH PubMed Central. Available at: [Link]

  • [5] Journal of Medicinal Chemistry. "Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase". ACS Publications. Available at: [Link]

Sources

Method

reaction conditions for C4-fluorine displacement in pyrimidines

Application Note: Precision Engineering of Pyrimidines via C4-Fluorine Displacement Executive Summary The selective functionalization of pyrimidines is a cornerstone of modern medicinal chemistry, given the scaffold's pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Engineering of Pyrimidines via C4-Fluorine Displacement

Executive Summary

The selective functionalization of pyrimidines is a cornerstone of modern medicinal chemistry, given the scaffold's prevalence in kinase inhibitors and nucleotide analogs. While chloropyrimidines are traditional electrophiles, fluoropyrimidines offer superior reactivity profiles for Nucleophilic Aromatic Substitution (


). This guide details the reaction conditions required to selectively displace fluorine at the C4 position. It leverages the "Fluorine Effect"—where high electronegativity accelerates the rate-determining step—to achieve conversions under milder conditions than those required for chlorinated analogs.[1]

Mechanistic Foundation: The Fluorine Advantage

To optimize reaction conditions, one must understand the underlying kinetics. The displacement of C4-fluorine proceeds via an


 addition-elimination mechanism.
  • The Paradox of Bond Strength: Although the C-F bond (

    
    115 kcal/mol) is stronger than the C-Cl bond (
    
    
    
    80 kcal/mol), fluoropyrimidines react faster in
    
    
    .
  • Rate-Determining Step (RDS): The RDS is the initial nucleophilic attack and the formation of the anionic Meisenheimer complex, not the expulsion of the leaving group.

  • Inductive Stabilization: The extreme electronegativity of fluorine lowers the energy of the transition state leading to the Meisenheimer complex by inductively stabilizing the negative charge delocalized onto the ring nitrogens.

Regioselectivity (C4 vs. C2): In 2,4-difluoropyrimidine systems, the C4 position is kinetically favored . The C4 carbon possesses a higher LUMO coefficient and benefits from para-like resonance stabilization of the anionic intermediate by both N1 and N3 atoms. C2 displacement usually requires higher temperatures or forcing conditions.

Visualization: Mechanism & Regioselectivity

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack (RDS) cluster_1 Step 2: Elimination (Fast) Start 4-Fluoropyrimidine TS Transition State (Inductive Stabilization by F) Start->TS + Nucleophile Intermediate Meisenheimer Complex (Anionic) TS->Intermediate Product C4-Substituted Pyrimidine Intermediate->Product Leaving Fluoride Ion (F-) Intermediate->Leaving

Figure 1: The


 pathway highlighting the stabilization of the rate-determining transition state by the electronegative fluorine atom.

Strategic Optimization of Reaction Conditions

The following matrix summarizes the critical parameters for optimizing C4-displacement.

ParameterRecommended ConditionScientific Rationale
Solvent Polar Aprotic (MeCN, DMF, DMSO, NMP)Solvates the cationic counterion (if using salts) or stabilizes the polar transition state while leaving the nucleophile "naked" and reactive.
Base Organic: DIPEA, TEA Inorganic:

,

Essential to scavenge the generated HF. DIPEA is preferred for solubility in organic media; Carbonates are superior for phenols/thiols.
Temperature

to RT
(for Amines) RT to

(for Alkoxides)
C4-F is highly reactive. Low temperatures prevent bis-substitution (C2 reaction) and hydrolysis.
Concentration 0.1 M - 0.5 M Moderate concentration favors intermolecular substitution over intramolecular side reactions.

Standardized Protocols

Protocol A: C4-Amination (The "Workhorse" Reaction)

Primary and secondary amines react rapidly with 4-fluoropyrimidines, often at room temperature.

Reagents:

  • Substrate: 4-Fluoropyrimidine derivative (1.0 equiv)[2]

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF

Step-by-Step Workflow:

  • Setup: Flame-dry a reaction vial and purge with

    
    .
    
  • Dissolution: Dissolve the 4-fluoropyrimidine (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Cooling: Cool the solution to

    
     using an ice bath. Note: This is critical for 2,4-difluoro substrates to ensure C4 selectivity.
    
  • Addition: Add DIPEA (1.5 equiv) followed by the dropwise addition of the amine (1.1 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor via LCMS or TLC.[3]

    • Reaction Time: Typically 30 min to 2 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C4-Etherification (Alkoxide Displacement)

Requires careful control to prevent hydrolysis (reaction with water instead of the alcohol).

Reagents:

  • Substrate: 4-Fluoropyrimidine (1.0 equiv)[2]

  • Nucleophile: Alcohol (R-OH)

  • Base: NaH (Sodium Hydride, 60% dispersion) or

    
    
    
  • Solvent: Anhydrous THF (for NaH) or DMF (for Carbonates)

Step-by-Step Workflow:

  • Alkoxide Generation:

    • Method 1 (Strong Base): Suspend NaH (1.2 equiv) in anhydrous THF at

      
      . Add the alcohol (1.2 equiv) dropwise and stir for 15 min until 
      
      
      
      evolution ceases.
    • Method 2 (Mild Base): Combine Alcohol (1.5 equiv) and

      
       (2.0 equiv) in DMF.
      
  • Coupling: Add the 4-fluoropyrimidine solution (in THF or DMF) to the alkoxide mixture at

    
    .
    
  • Reaction: Stir at RT. If the substrate is electron-rich (deactivated), heat to

    
    .
    
  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with

    
     or EtOAc.
    

Troubleshooting & Critical Control Points

Issue 1: Hydrolysis (Formation of Pyrimidinone)

  • Symptom: LCMS shows a mass of [M - F + OH] (M+17 relative to product, M-2 relative to substrate).

  • Cause: Wet solvents or hygroscopic bases. Fluorine is an excellent H-bond acceptor, making the C4 position susceptible to attack by trace water.

  • Solution: Use strictly anhydrous solvents. Store fluoropyrimidines under inert atmosphere.[2]

Issue 2: Regio-Scrambling (C2 vs C4)

  • Symptom: Mixture of isomers in 2,4-difluoro substrates.[4]

  • Cause: Temperature too high or insufficient steric differentiation.

  • Solution: Conduct the reaction at

    
     or 
    
    
    
    . Use a non-polar solvent (DCM, Toluene) to enhance the "ortho-effect" if applicable, though polar aprotic is standard for rate.

Issue 3: Stalled Reaction

  • Cause: Electron-rich substituents (e.g., -OMe, -NH2) at C2 or C6 deactivate the ring.

  • Solution: Switch solvent to DMSO or NMP and increase temperature to

    
    . Add a Lewis Acid catalyst (e.g., 
    
    
    
    ) in rare cases, though this is non-standard for F-displacement.
Visualization: Decision Tree for Reaction Optimization

Optimization_Tree Root Substrate: 4-Fluoropyrimidine Nu_Type Select Nucleophile Type Root->Nu_Type Amine Amine (R-NH2) Nu_Type->Amine Alcohol Alcohol (R-OH) Nu_Type->Alcohol Thiol Thiol (R-SH) Nu_Type->Thiol Amine_Cond Condition A: MeCN, DIPEA, 0°C to RT (Fastest) Amine->Amine_Cond Alcohol_Cond Condition B: THF, NaH, 0°C (Strictly Anhydrous) Alcohol->Alcohol_Cond Thiol_Cond Condition C: DMF, K2CO3, RT (Odor Control) Thiol->Thiol_Cond Problem Issue Detected? Amine_Cond->Problem Alcohol_Cond->Problem Hydrolysis Hydrolysis (OH product)? Action: Dry Solvents, Molecular Sieves Problem->Hydrolysis Yes Regio C2/C4 Mixture? Action: Lower Temp (-20°C) Problem->Regio Yes NoReact No Reaction? Action: Switch to DMSO, Heat to 60°C Problem->NoReact Yes

Figure 2: Strategic decision matrix for selecting conditions and troubleshooting common pitfalls.

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Accessed 2023).[5] Link

  • National Institutes of Health (PMC). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2018).[6] Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Fluorine Effect. (2018).[6] Link

  • ResearchGate. Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine. (2015). Link

  • Chemistry Steps. Why Fluorine is a Better Leaving Group in SNAr. (2021). Link

Sources

Application

Application Notes and Protocols for the Synthesis of 2,5-Disubstituted Pyrimidines from 4-Fluoro Precursors

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalenc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its synthetic tractability. Specifically, 2,5-disubstituted pyrimidines are key pharmacophores found in molecules targeting cancer, infectious diseases, and neurological disorders.[1][3] The development of efficient and modular synthetic routes to access diverse libraries of these compounds is therefore a critical endeavor for drug development professionals.

This guide provides an in-depth analysis and detailed protocols for the synthesis of 2,5-disubstituted pyrimidines, leveraging the unique reactivity of 4-fluoro-substituted pyrimidine precursors. The fluorine atom at the C4 position serves as a versatile handle, enabling functionalization through nucleophilic aromatic substitution (SNAr), while the C2 and C5 positions can be elaborated using modern cross-coupling methodologies. We will explore the mechanistic underpinnings of these transformations, provide field-tested protocols, and offer insights into experimental design and optimization.

Strategic Overview: A Modular Approach to 2,5-Disubstitution

The most robust strategy for constructing 2,5-disubstituted pyrimidines from a 4-fluoro precursor involves a sequential functionalization approach. This methodology offers maximum flexibility in introducing diverse substituents at each position. The general workflow begins with a suitably substituted 4-fluoropyrimidine, often bearing a halogen (typically bromine) at the C5 position, which is then elaborated through palladium-catalyzed cross-coupling, followed by displacement of the C4-fluorine.

G cluster_0 Synthetic Workflow A Start: 2-Substituted-5-bromo-4-fluoropyrimidine B Palladium-Catalyzed Cross-Coupling (C5-Position) A->B e.g., Suzuki-Miyaura with R5-B(OH)2 C Intermediate: 2,5-Disubstituted-4-fluoropyrimidine B->C D Nucleophilic Aromatic Substitution (SNAr) at C4 C->D Displacement of Fluorine with Nu-H E Target: 2,4,5-Trisubstituted Pyrimidine D->E

Caption: General workflow for synthesizing 2,5-disubstituted pyrimidines.

Part 1: C5-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[4][5] In our context, it is the premier method for introducing aryl or heteroaryl substituents at the C5 position of a 5-bromo-4-fluoropyrimidine scaffold.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrimidine, forming a Pd(II) intermediate. This is typically the rate-determining step.[5]

  • Transmetalation: The organoboron species (e.g., a boronic acid) exchanges its organic group with the halide on the palladium center, a process facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

G cluster_reactants Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Pyr-Pd(II)L₂(Br) OA->PdII Trans Transmetalation PdII->Trans RE Reductive Elimination Product Pyr-R⁵ RE->Product Product->Pd0 Regenerates Catalyst Trans->RE Boron R⁵-B(OH)₂ Boron->Trans Base Base (e.g., Na₂CO₃) Base->Trans PyrBr Pyr-Br PyrBr->OA

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of a 2-substituted-5-bromo-4-fluoropyrimidine with an arylboronic acid.[7][8]

Reagents & Equipment:

  • 2-Substituted-5-bromo-4-fluoropyrimidine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or PdCl₂(dppf)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0–3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or DME/H₂O)

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

  • To a Schlenk flask, add the 2-substituted-5-bromo-4-fluoropyrimidine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via cannula or syringe.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4–16 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the 2,5-disubstituted-4-fluoropyrimidine.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
PdCl₂(PPh₃)₂Na₂CO₃Water8075-90[8]
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10080-95[9]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-88[7]

Table 1: Comparison of common conditions for Suzuki-Miyaura coupling on pyrimidine scaffolds.

Part 2: C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the two ring nitrogens, makes it highly susceptible to nucleophilic attack.[10][11] The C4 position is particularly activated, allowing for the displacement of the fluorine atom by a wide range of nucleophiles in an addition-elimination mechanism known as SNAr.[12][13]

Mechanistic Rationale

The SNAr mechanism involves two key steps:[12][13]

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms, which provides a strong driving force for the reaction.[10]

  • Elimination: The leaving group (fluoride) is ejected, and the aromaticity of the pyrimidine ring is restored, yielding the final product.

G Start 4-Fluoro-pyrimidine Step1 Addition of Nucleophile Start->Step1 Nuc Nucleophile (Nu-H) Nuc->Step1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) Step1->Meisenheimer Rate-determining step Step2 Elimination of Fluoride Meisenheimer->Step2 Restores aromaticity Product 4-Substituted-pyrimidine Step2->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 2: General Procedure for SNAr with Amines

This protocol provides a general method for the C-N bond formation at the C4 position using an amine nucleophile.

Reagents & Equipment:

  • 2,5-Disubstituted-4-fluoropyrimidine (1.0 equiv)

  • Amine (primary or secondary) (1.1–2.0 equiv)

  • Base (e.g., K₂CO₃ or DIPEA) (2.0–3.0 equiv)

  • Solvent (e.g., DMSO, NMP, or CH₃CN)

  • Sealed reaction vial, magnetic stirrer, heating block

Step-by-Step Methodology:

  • In a sealed vial, dissolve the 2,5-disubstituted-4-fluoropyrimidine in the chosen solvent.

  • Add the amine nucleophile, followed by the base.

  • Seal the vial tightly and heat the mixture to 80–120 °C. The reaction is often complete within 2–12 hours. Monitor by TLC or LC-MS.

  • After cooling, pour the reaction mixture into water and stir.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via flash chromatography or recrystallization.

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
BenzylamineK₂CO₃CH₃CN8088-97
MorpholineDIPEADMSO10090-98
4-FluoroanilineCs₂CO₃NMP12075-85

Table 2: Representative substrate scope and conditions for SNAr at the C4-position.

Part 3: C4-Amination via Buchwald-Hartwig Cross-Coupling

While SNAr is highly effective for many amines, the Buchwald-Hartwig amination offers a complementary and often milder alternative for forming C-N bonds, particularly with less nucleophilic anilines or sterically hindered amines.[14][15] Though less common for C-F bond activation compared to C-Cl or C-Br, specialized catalyst systems can facilitate this transformation. More commonly, this reaction is applied to a 4-chloro or 4-bromo analogue, which can be prepared from the corresponding 4-pyrimidinone. However, for the sake of completeness in discussing C-N bond formation, its principles are outlined here.

Mechanistic Rationale

Similar to the Suzuki reaction, the Buchwald-Hartwig amination operates through a Pd(0)/Pd(II) catalytic cycle.[14][15]

  • Oxidative Addition: Pd(0) inserts into the aryl-halide bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.

G cluster_reactants Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_X Pyr-Pd(II)L₂(X) OA->PdII_X AmineCoord Amine Coordination PdII_X->AmineCoord RE Reductive Elimination Product Pyr-NR¹R² RE->Product Product->Pd0 Regenerates Catalyst PdII_Amido [Pyr-Pd(II)L(NR¹R²)] AmineCoord->PdII_Amido Deprotonation PdII_Amido->RE Base Base (e.g., NaOᵗBu) Base->AmineCoord Amine HNR¹R² Amine->AmineCoord PyrX Pyr-X (X=Cl, Br) PyrX->OA

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is for the coupling of a 4-halopyrimidine (Cl, Br) with an amine.

Reagents & Equipment:

  • 2,5-Disubstituted-4-halopyrimidine (1.0 equiv)

  • Amine (1.1–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%)

  • Ligand (e.g., XPhos or BINAP, 2–5 mol%)

  • Base (e.g., NaOᵗBu or Cs₂CO₃, 1.4–2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or glovebox, magnetic stirrer, heating mantle

Step-by-Step Methodology:

  • Glovebox setup is recommended due to air-sensitive reagents. Add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the 4-halopyrimidine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat to 80–110 °C with stirring. Monitor the reaction by LC-MS (typically 6–24 hours).

  • Cool the reaction to room temperature and quench by carefully adding saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Precatalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / XPhosKOt-BuToluene10085-95[16]
Pd₂(dba)₃ / BINAPCs₂CO₃Dioxane11070-90[17]

Table 3: Common catalyst systems for Buchwald-Hartwig amination.

Troubleshooting and Considerations

  • Low Suzuki Yields: Ensure reagents and solvents are thoroughly degassed to prevent catalyst deactivation. The choice of base is crucial; K₃PO₄ is often effective for sensitive substrates.

  • Competing SNAr during Suzuki: If the nucleophilicity of the base or boronic acid byproducts is high, some displacement of the C4-fluorine may occur. Running the reaction at a lower temperature can mitigate this.

  • Sluggish SNAr: For electron-rich amines, higher temperatures and a polar aprotic solvent like DMSO or NMP are necessary. Microwave irradiation can significantly accelerate the reaction.

  • Buchwald-Hartwig Failures: Ligand choice is critical. Sterically hindered biarylphosphine ligands like XPhos are often superior. Ensure the base (especially NaOᵗBu) is fresh and anhydrous.

Conclusion

The use of 4-fluoro-substituted pyrimidines as precursors provides a powerful and modular platform for the synthesis of medicinally relevant 2,5-disubstituted pyrimidines. By strategically combining palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling with robust C-N and C-O bond-forming reactions like SNAr, researchers can rapidly access diverse chemical libraries. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug development, enabling the efficient and logical synthesis of novel pyrimidine-based therapeutics.

References

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. Available at: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. Available at: [Link]

  • Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. PubMed. Available at: [Link]

  • Fluorous synthesis of disubstituted pyrimidines. PMC. Available at: [Link]

  • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Medicinal Chemistry. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Syracuse University. Available at: [Link]

  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]

  • Fluorous synthesis of disubstituted pyrimidines. PubMed. Available at: [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PMC. Available at: [Link]

  • Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. ResearchGate. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC. Available at: [Link]

  • Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Bentham Science. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. Available at: [Link]

  • One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. PubMed. Available at: [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Journal of Pharmaceutical Research and Innovation. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. SciSpace. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Suzuki‐Miyaura coupling reaction for synthesizing 4,6‐disubstituted... ResearchGate. Available at: [Link]

  • Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Semantic Scholar. Available at: [Link]

  • ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES. Available at: [Link]

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Method

Application Notes and Protocols: Regioselective Amination of 2,5-Dichloro-4-Fluoropyrimidine for Drug Discovery Scaffolds

Introduction: The Primacy of the Aminopyrimidine Scaffold The aminopyrimidine core is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its capacity to bind to a diverse range...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Primacy of the Aminopyrimidine Scaffold

The aminopyrimidine core is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its capacity to bind to a diverse range of biological targets with high affinity.[1] Its derivatives are integral to numerous FDA-approved therapeutics, particularly in oncology as potent kinase inhibitors.[2][3][4][5] The strategic functionalization of polyhalogenated pyrimidines, such as 2,5-dichloro-4-fluoropyrimidine, through regioselective amination, provides a modular and powerful approach to novel drug candidates. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents at specific positions on the pyrimidine core.[1]

This technical guide offers an in-depth exploration of the principles and protocols governing the amination of 2,5-dichloro-4-fluoropyrimidine. We will elucidate the mechanistic underpinnings of the reaction's regioselectivity and provide detailed, field-proven protocols for the synthesis of key aminated intermediates, designed for immediate application by researchers in drug discovery and development.

Mechanistic Underpinnings: Nucleophilic Aromatic Substitution (SNAr) on Halopyrimidines

The amination of 2,5-dichloro-4-fluoropyrimidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is characteristic of electron-deficient aromatic systems, a property inherent to the pyrimidine ring due to the presence of two electronegative nitrogen atoms.[6][7] These nitrogen atoms withdraw electron density from the ring, making the carbon atoms susceptible to attack by nucleophiles.

The SNAr reaction follows a two-step addition-elimination pathway:

  • Nucleophilic Attack: The amine (nucleophile) attacks the electron-deficient carbon atom bearing a halogen, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The stability of this complex is the rate-determining step of the reaction.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide leaving group.

The regioselectivity of the reaction—which halogen is replaced—is dictated by two primary factors: the electrophilicity of the carbon atom and the stability of the leaving group. For SNAr reactions on halo-aromatic systems, the reactivity of the halogens as leaving groups typically follows the order: F > Cl > Br > I.[8][9] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-limiting step.[6][9]

Caption: Generalized workflow for the SNAr addition-elimination mechanism.

Predicting Regioselectivity for 2,5-Dichloro-4-Fluoropyrimidine

In the case of 2,5-dichloro-4-fluoropyrimidine, the positions are not electronically equivalent. The C2, C4, and C6 positions of the pyrimidine ring are significantly activated towards nucleophilic attack due to their ortho/para relationship to the ring nitrogens.

  • C4-Fluorine: The fluorine atom at the C4 position is the most activated leaving group. The carbon at C4 is highly electron-deficient due to the inductive effects of the adjacent ring nitrogen and the fluorine itself. Combined with fluorine's superior ability to facilitate the rate-determining nucleophilic attack, substitution at this position is strongly favored under kinetic control.[6][9][10]

  • C2-Chlorine: The chlorine at the C2 position is also activated, being situated between two nitrogen atoms. It is generally the second most reactive site after C4.

  • C5-Chlorine: The chlorine at the C5 position is the least activated. It is meta to the ring nitrogens and does not benefit from the same level of resonance stabilization of the Meisenheimer complex.

Therefore, the expected order of reactivity for amination is C4-F >> C2-Cl > C5-Cl . This predictable selectivity allows for a stepwise functionalization of the pyrimidine core.

Caption: Predicted SNAr reactivity of halogen sites on 2,5-dichloro-4-fluoropyrimidine.

Experimental Protocols

Protocol 1: Selective Mono-Amination at the C4-Position

This protocol describes the preferential displacement of the C4-fluorine with a primary or secondary amine under mild conditions. The use of a non-nucleophilic base is crucial to neutralize the HF generated during the reaction without competing with the amine nucleophile.

Materials:

  • 2,5-dichloro-4-fluoropyrimidine

  • Amine of choice (primary or secondary, 1.1 - 1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)

  • Solvent: Acetonitrile (ACN), Tetrahydrofuran (THF), or 2-Propanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,5-dichloro-4-fluoropyrimidine (1.0 eq.).

  • Dissolve the starting material in the chosen solvent (e.g., ACN, approx. 0.1-0.5 M concentration).

  • Add the amine (1.1 - 1.5 eq.) to the stirred solution.

  • Add the base (DIPEA or TEA, 2.0 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature to 60 °C. The optimal temperature depends on the nucleophilicity of the amine. Less reactive aromatic amines may require heating, whereas aliphatic amines often react readily at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate or dichloromethane, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2,5-dichloropyrimidine derivative.

ParameterAliphatic Amines (e.g., Morpholine)Aromatic Amines (e.g., Aniline)
Equivalents 1.1 - 1.21.2 - 1.5
Solvent ACN, THFACN, 2-Propanol, DMF
Temperature 25 - 40 °C60 - 80 °C
Reaction Time 2 - 6 hours8 - 24 hours
Base DIPEA, TEADIPEA, K₂CO₃

Table 1. Recommended starting conditions for selective C4-amination.

Protocol 2: Sequential Amination at the C2-Position

Following the successful synthesis of the 4-amino-2,5-dichloropyrimidine, the less reactive C2-chloro group can be targeted for a second amination. This typically requires more forcing conditions or, for less nucleophilic amines, palladium catalysis (Buchwald-Hartwig amination).

Method A: Thermal SNAr (for highly nucleophilic amines)

  • To a pressure-tolerant vial, add the 4-amino-2,5-dichloropyrimidine (1.0 eq.), the second amine (2.0 - 3.0 eq.), and a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) (2.5 eq.).

  • Seal the vial and heat the reaction mixture to 100-150 °C. Microwave irradiation can often accelerate this transformation significantly.[11]

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture and perform an aqueous work-up as described in Protocol 1.

  • Purify by column chromatography or preparative HPLC.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination (for less nucleophilic amines)

This method is essential for coupling aryl amines or other weakly nucleophilic amines.

Materials:

  • 4-amino-2,5-dichloropyrimidine (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq.)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the 4-amino-2,5-dichloropyrimidine, the amine, and the anhydrous solvent.

  • Seal the vessel and heat to 80-110 °C until the starting material is consumed as monitored by LC-MS.[11]

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Product Characterization

The structural confirmation of the synthesized aminopyrimidine derivatives is critical. Standard analytical techniques should be employed:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the position of substitution.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • HPLC: To assess the purity of the final compound.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, especially in Protocol 1, consider increasing the temperature or switching to a more polar aprotic solvent like DMF or DMSO, which can accelerate SNAr reactions.[11] Ensure all reagents are pure and solvents are anhydrous, especially for palladium-catalyzed reactions.

  • Lack of Regioselectivity: If a mixture of C4 and C2 substituted products is observed under mild conditions, it suggests the amine is highly reactive. Lowering the reaction temperature should enhance the kinetic selectivity for the C4 position.

  • By-product Formation: Overly harsh conditions or prolonged reaction times can lead to undesired side reactions. Careful monitoring by TLC or LC-MS is essential to quench the reaction upon completion.

  • Palladium Removal: Residual palladium from Buchwald-Hartwig reactions can be problematic. Filtration through Celite is a first step, but further purification using metal scavengers may be necessary for compounds intended for biological screening.

Conclusion

The regioselective amination of 2,5-dichloro-4-fluoropyrimidine is a robust and highly adaptable strategy for generating diverse libraries of aminopyrimidine-based compounds. By understanding the fundamental principles of nucleophilic aromatic substitution, researchers can selectively functionalize the pyrimidine core, first at the highly reactive C4 position and subsequently at the C2 position. The protocols provided herein offer a validated starting point for the synthesis of these valuable scaffolds, enabling the rapid progression of drug discovery programs targeting a multitude of disease-relevant proteins.

References

  • The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide. Benchchem.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro. S. Venkat Rao, S. K. Ameer, K. Neveen Reddy, S. D. V. V. S. Raju and Kumaraswamy S.
  • A Comparative Guide to the Reactivity of 4,6- Difluoro-5-Methylpyrimidine and 4,6- Dichloropyrimidine in Nucleophilic Arom
  • An In-depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine (CAS No: 155-10-2). Benchchem.
  • Computational Design of Aminopyrimidine Derivatives with FDA-Approved Anticancer Drugs and their ADMET Pharmacokinetics. Biointerface Research in Applied Chemistry.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Biointerface Research in Applied Chemistry.
  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogen
  • Regioselective 2-Amination of Polychloropyrimidines. Organic Letters.
  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • 2-chloro-4-amino-5-fluoropyrimidine.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
  • A New Synthesis of 4,6-Diamino-2,5-dichloropyrimidine. Journal of the American Chemical Society.
  • Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine. Benchchem.
  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts.
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry.
  • PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE.
  • Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
  • Nucleophilic arom
  • Nucleophilic Arom
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. LinkedIn.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry.
  • Selective Addition of Amines to 5-Trifluoromethyl-2,4-dichloropyrimidine Induced by Lewis Acids.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. R Discovery.
  • Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substr
  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.

Sources

Application

Strategic C-F Bond Activation in 2,5-Dichloro-4-fluoropyrimidine: A Regioselective Approach

Content Type: Application Note & Protocol Guide Subject: Regioselective Functionalization of 2,5-Dichloro-4-fluoropyrimidine (CAS 76889-13-9) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Rese...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Subject: Regioselective Functionalization of 2,5-Dichloro-4-fluoropyrimidine (CAS 76889-13-9) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Fluorine Advantage"[1]

In the landscape of heterocyclic building blocks, 2,5-dichloro-4-fluoropyrimidine represents a highly strategic scaffold. Unlike its trichloro-analog (2,4,5-trichloropyrimidine), where distinguishing between the C2 and C4 chlorine atoms can be challenging and condition-dependent, the presence of a fluorine atom at the C4 position creates a distinct reactivity hierarchy .

This guide details the exploitation of the C-F bond activation via Nucleophilic Aromatic Substitution (


). By leveraging the "Fluorine Effect"—where the high electronegativity of fluorine stabilizes the rate-determining Meisenheimer intermediate—researchers can achieve near-perfect regioselectivity for C4-functionalization under mild conditions, leaving the C2 and C5 chlorides intact for subsequent derivatization.
Key Reactivity Hierarchy
  • C4-F (Primary Site): Hyper-activated for

    
    . Reacts at RT or mild heat.
    
  • C2-Cl (Secondary Site): Activated, but significantly slower than C4-F. Requires higher temperatures or stronger nucleophiles.

  • C5-Cl (Tertiary Site): Deactivated for

    
    . Requires Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
    

Mechanistic Insight: Why C-F Reacts First

The regioselectivity is governed by the stability of the Meisenheimer Complex formed during the rate-determining step of the


 reaction.[1]
  • Inductive Stabilization: The C4 position is para to N1 and ortho to N3. The highly electronegative fluorine atom at C4 strongly withdraws electron density (

    
     effect), lowering the energy of the transition state for nucleophilic attack more effectively than chlorine.
    
  • Leaving Group Ability: While the C-F bond is thermodynamically stronger than C-Cl, in

    
     reactions on electron-deficient heterocycles, bond breaking is not the rate-determining step. The rate is determined by the addition of the nucleophile. Fluorine accelerates this addition step significantly (20-100x faster than Cl), making it the kinetic leaving group of choice.
    
Diagram: Regioselectivity & Sequential Functionalization Workflow

G cluster_legend Reactivity Thresholds Start 2,5-Dichloro-4-fluoropyrimidine Step1 Step 1: C4-Functionalization (C-F Activation) Start->Step1 Nucleophile (Nu1) SNAr, < 25°C Inter1 4-Substituted-2,5-dichloropyrimidine Step1->Inter1 - F⁻ Step2 Step 2: C2-Functionalization (C-Cl Activation) Inter1->Step2 Nucleophile (Nu2) SNAr, > 60°C Inter2 2,4-Disubstituted-5-chloropyrimidine Step2->Inter2 - Cl⁻ (C2) Step3 Step 3: C5-Functionalization (Pd-Catalyzed Coupling) Inter2->Step3 Boronic Acid/Alkyne Pd-Cat, > 80°C Final Trisubstituted Pyrimidine Library Step3->Final C-C Bond Formation Legend1 C4-F: Most Reactive (Kinetic Control) Legend2 C2-Cl: Moderately Reactive Legend3 C5-Cl: Least Reactive (Requires Metal Cat.)

Caption: Logical workflow for sequential functionalization. The C4-F bond provides the initial "break-in" point with high selectivity.

Experimental Protocols

Protocol A: C4-Amination (C-N Bond Formation)

Objective: Selective displacement of the C4-Fluorine with a primary or secondary amine.

Reagents:

  • Substrate: 2,5-dichloro-4-fluoropyrimidine (1.0 equiv)[2][3]

  • Nucleophile: Amine (

    
     or 
    
    
    
    ) (1.05 equiv)
  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (
    
    
    
    ) (1.2 equiv)
  • Solvent: THF (anhydrous) or DCM. Note: Avoid protic solvents like MeOH if alkoxide competition is a risk, though usually acceptable for amines.

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloro-4-fluoropyrimidine (1.0 mmol) in anhydrous THF (5 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Although C4-F is reactive at RT, starting at 0°C prevents any potential exotherm from compromising regioselectivity.

  • Addition: Add the base (DIPEA, 1.2 mmol) followed by the dropwise addition of the amine (1.05 mmol) diluted in THF (1 mL).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. The disappearance of the starting material and appearance of a single product peak indicates success.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, typically 0-30% EtOAc in Hexanes).

Expected Yield: 85–95% Key Outcome: 4-amino-2,5-dichloropyrimidine . The C2-Cl and C5-Cl remain intact.

Protocol B: C4-Etherification (C-O Bond Formation)

Objective: Selective introduction of an alkoxy group at C4.

Reagents:

  • Substrate: 2,5-dichloro-4-fluoropyrimidine (1.0 equiv)[2][3]

  • Nucleophile: Alcohol (

    
    )
    
  • Base:

    
     (1.1 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: THF (for NaH) or DMF/Acetonitrile (for

    
    )
    

Procedure (NaH Method - Strictly Anhydrous):

  • Activation: In a dried flask under Argon, suspend NaH (60% in oil, 1.1 mmol) in anhydrous THF (5 mL) at 0°C. Add the alcohol (1.05 mmol) dropwise and stir for 15 min to generate the alkoxide.

  • Substrate Addition: Cool the alkoxide solution to -10°C to 0°C . Add a solution of 2,5-dichloro-4-fluoropyrimidine (1.0 mmol) in THF (2 mL) dropwise over 10 minutes.

    • Critical Control: Alkoxides are "harder" and more aggressive nucleophiles than amines. Temperature control is vital to prevent bis-substitution at C2.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C. Monitor closely by TLC.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with

    
     or EtOAc. Wash with water to remove DMF (if used). Dry and concentrate.
    

Expected Yield: 80–90% Key Outcome: 4-alkoxy-2,5-dichloropyrimidine .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-substitution (C2 & C4) Temperature too high or excess nucleophile.Lower reaction temperature to -10°C. Ensure strict 1:1 stoichiometry of the nucleophile.
No Reaction Nucleophile too weak (e.g., electron-poor aniline).Increase temperature to 40°C. Use a stronger base (e.g., NaH instead of DIPEA) to deprotonate the aniline.
Regioselectivity Loss (C2 product) Steric hindrance at C4 (rare for F, but possible with massive nucleophiles).Use a less bulky nucleophile or switch solvent to non-polar (Toluene) to rely on tight-ion pairing effects.
Hydrolysis (4-OH product) Wet solvent or hygroscopic base.Use strictly anhydrous solvents. Fluorine is highly susceptible to hydrolysis by trace water/hydroxide.

References

  • Regioselectivity in Pyrimidines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. (Foundational text on pyrimidine reactivity hierarchy: C4 > C2 >> C5).
  • The Fluorine Effect in SNAr: Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron2003 , 59(4), 437-454. Link

  • Comparative Reactivity (F vs Cl): Chambers, R. D., et al. "Nucleophilic aromatic substitution in polyfluoro-heterocycles." Journal of the Chemical Society, Perkin Transactions 11999.
  • Specific Isomer Data: PubChem Compound Summary for CID 11235653 (2,5-Dichloro-4-fluoropyrimidine). Link

  • Sequential Functionalization Strategy: Schwickert, M., et al. "Regioselective Functionalization of 2,4-Dichloropyrimidines." Bioorganic & Medicinal Chemistry Letters2006, 16(10), 2668-2672.

Sources

Method

Application Note: Advanced Suzuki-Miyaura Coupling at the Deactivated C5-Chlorine Position

Topic: Suzuki-Miyaura Coupling at C5-Chlorine Position Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists Abstract & Strategic Context The functionalization of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki-Miyaura Coupling at C5-Chlorine Position Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists

Abstract & Strategic Context

The functionalization of the C5-position in heteroaromatic scaffolds—specifically pyrimidines, pyridines, and indoles—is a critical node in medicinal chemistry. While C2, C4, and C6 positions in 1,3-diazines (pyrimidines) are naturally activated for oxidative addition due to their proximity to ring nitrogens (


 or 

positions), the C5-position is electronically distinct. It is the "beta" position, relatively electron-neutral or electron-rich, rendering the C5–Cl bond significantly stronger and less reactive toward Palladium(0) than its counterparts.

This guide details the protocols required to overcome the high activation energy of C5-chloroheteroarenes. Unlike standard aryl bromide couplings, these substrates require electron-rich, bulky ligands (Buchwald phosphines or NHCs) to facilitate the rate-determining oxidative addition step while suppressing competitive dehalogenation.

Mechanistic Insight: The C5-Chlorine Challenge

The success of Suzuki-Miyaura coupling (SMC) at the C5-chlorine position hinges on manipulating the Oxidative Addition (OA) step.

The Electronic Trap
  • Activated Positions (C2/C4/C6): The C–Cl bond is weakened by the inductive (

    
    ) and mesomeric (
    
    
    
    ) withdrawal of the ring nitrogens. Standard catalysts (e.g.,
    
    
    ) function well here.
  • Deactivated Position (C5): The C5 carbon resides in the nodal plane of the nitrogen

    
    -system in pyrimidines (or is electron-rich in indoles). The C–Cl bond dissociation energy (BDE) is high (
    
    
    
    ), often exceeding the capability of standard phosphine ligands to promote insertion.
The Solution: Ligand Engineering

To couple at C5-Cl, the catalyst system must possess:

  • High Electron Density: To raise the energy of the

    
     HOMO, facilitating back-donation into the C–Cl 
    
    
    
    orbital.
  • Steric Bulk: To promote the formation of the reactive monoligated species

    
     and accelerate the subsequent Reductive Elimination (RE) step.
    

Recommended Systems:

  • Biaryl Phosphines (Buchwald): XPhos and SPhos .[1][2] The lower aryl ring provides

    
    -interaction with Pd, stabilizing the unsaturated intermediate, while the dialkylphosphino group drives OA.
    
  • N-Heterocyclic Carbenes (NHC): Pd-PEPPSI-IPr . The strong

    
    -donation of the carbene ligand creates an extremely electron-rich Pd center, ideal for "difficult" chlorides.
    

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos/Pd(OAc)₂)

Best for: 5-Chloropyrimidines, 5-Chloropyridines, and general screening.

Reagents:

  • Substrate: 5-Chloroheteroarene (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst Source:

    
     (1–2 mol%)
    
  • Ligand: SPhos (2–4 mol%) (Note: Maintain 1:2 Pd:L ratio)

  • Base:

    
     (anhydrous, tribasic) (2.0–3.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Optional but Recommended): In a separate vial, dissolve

    
     and SPhos in the organic solvent. Stir at RT for 10 mins until the solution turns from orange to pale yellow (formation of active 
    
    
    
    ).
  • Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the 5-chloro substrate, boronic acid, and finely ground

    
    .
    
  • Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed solvent mixture (containing the pre-complexed catalyst) via syringe.

  • Execution: Heat the reaction block to 100°C . Vigorous stirring (1000 rpm) is crucial for the biphasic system.

  • Monitoring: Check via LCMS at 2 hours. If conversion is <50%, add a second charge of catalyst (1 mol%) and heat for an additional 4 hours.

Protocol B: The "Sledgehammer" (Pd-PEPPSI-IPr)

Best for: Sterically hindered partners or extremely electron-rich 5-chloroindoles.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane or THF (technical grade is often acceptable, but dry/degassed is preferred).

Step-by-Step Procedure:

  • Assembly: Charge the reaction vessel with the 5-chloro substrate, boronic acid, base, and solid Pd-PEPPSI-IPr catalyst.

  • Inerting: Evacuate and backfill with inert gas (

    
    ).
    
  • Solvent: Add solvent (Dioxane is preferred for temps

    
    ).
    
  • Execution: Heat to 80–100°C .

  • Note: The PEPPSI catalyst initiates by dissociating the 3-chloropyridine "throw-away" ligand. This process is rapid at elevated temperatures.

Data Summary & Optimization Guide

ParameterStandard ConditionOptimization for Difficult C5-ClRationale
Ligand

, dppf
XPhos , SPhos , RuPhos Electron-rich alkyl phosphines lower OA barrier.
Catalyst Source


,

Avoids inhibitory excess

.
Base

(aq)

,

Anhydrous/stronger bases facilitate transmetallation in crowded systems.
Solvent DMF, EtOHToluene/H₂O , Dioxane Biphasic systems often suppress protodeboronation of unstable boronates.
Temperature 80°C100–110°C High thermal energy required to break C5–Cl bond.

Visualizations

Diagram 1: Catalytic Cycle for Deactivated C5-Chlorides

This diagram emphasizes the critical role of the bulky ligand (L) in facilitating the difficult Oxidative Addition step.

SuzukiCycle PreCat Pd(II) Precursor (Pd(OAc)2) ActiveCat Active Species [L-Pd(0)] (Electron Rich & Bulky) PreCat->ActiveCat Reduction + Ligand (SPhos/XPhos) OxAdd Oxidative Addition (Rate Determining Step) Requires High T & e- rich L ActiveCat->OxAdd + C5-Chloroheteroarene PdII_ArCl L-Pd(II)(Ar)-Cl (Oxidative Complex) OxAdd->PdII_ArCl TransMet Transmetallation (Base Activated Boronate) PdII_ArCl->TransMet + Ar'-B(OH)2 + Base PdII_ArAr L-Pd(II)(Ar)-Ar' (Diaryl Complex) TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->ActiveCat Regeneration Product Product RedElim->Product Biaryl Product

Caption: Catalytic cycle highlighting the high-energy Oxidative Addition step for C5-Chlorides, overcome by electron-rich monoligated Pd(0).

Diagram 2: Optimization Decision Tree

A logic flow for troubleshooting low yields.

Optimization Start Start: Protocol A (Pd(OAc)2 / SPhos) Check Check LCMS @ 2h Start->Check Result1 No Reaction (SM Remaining) Check->Result1 0-10% Conv Result2 Dehalogenation (Ar-H formed) Check->Result2 Ar-Cl reduced Result3 Protodeboronation (Ar'-H formed) Check->Result3 Boronate lost Sol1 Switch to Pd-PEPPSI-IPr Increase Temp to 110°C Result1->Sol1 Sol2 Use Anhydrous Solvent Switch to Cs2CO3 (dry) Result2->Sol2 Sol3 Add Boronate portionwise Use MIDA Boronate or BF3K Result3->Sol3

Caption: Troubleshooting logic for common failure modes in C5-chloro coupling.

Troubleshooting & Critical Nuances

Protodeboronation

Heteroaryl boronic acids (e.g., 2-pyridyl, 2-pyrimidinyl) are notoriously unstable.

  • Symptom: Consumption of boronic acid with no product formation.

  • Fix:

    • Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates (

      
      ) .
      
    • Use a pre-catalyst (like Pd-PEPPSI) that initiates fast, minimizing the time the boronic acid sits in hot base before reacting.

Dehalogenation (Hydrodehalogenation)

The Pd-hydride species can reduce the C–Cl bond to C–H, destroying the substrate.

  • Cause: Often caused by

    
    -hydride elimination from alkyl impurities in solvents or excessive heating in alcohols.
    
  • Fix:

    • Ensure solvents are anhydrous and high purity.

    • Avoid primary/secondary alcohol co-solvents (use Toluene/Water or pure Dioxane).

    • Increase the catalyst loading to outcompete the side reaction.

"The Black Precipitate" (Pd Black)

If the reaction turns black immediately and stalls, the active Pd(0) is aggregating.

  • Fix: Your ligand-to-metal ratio is off, or the ligand is oxidized. Ensure SPhos is white/fresh. Increase Ligand:Pd ratio to 2.5:1.

References

  • Universal Catalysts for Cross-Coupling

    • Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure
    • Source: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.[3]2005 , 127, 4685–4696.

    • URL:[Link]

  • PEPPSI-IPr Protocol

    • Title: Pd-PEPPSI-IPr and the Suzuki-Miyaura Cross-Coupling Reaction[4][5]

    • Source: Organ, M. G. et al. Chem. Eur. J.2006, 12, 4749–4755.
    • URL:[Link]

  • Heteroaryl Chloride Coupling

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles[6]

    • Source: Billingsley, K. L.; Buchwald, S. L. J. Am. Chem. Soc.2007, 129, 3358–3366.
    • URL:[Link]

Sources

Application

preparation of 2,5-dichloro-4-alkoxypyrimidines

Technical Application Note: Regioselective Synthesis of 2,5-Dichloro-4-alkoxypyrimidines Abstract & Strategic Importance The 2,5-dichloro-4-alkoxypyrimidine scaffold is a critical pharmacophore in medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Regioselective Synthesis of 2,5-Dichloro-4-alkoxypyrimidines

Abstract & Strategic Importance

The 2,5-dichloro-4-alkoxypyrimidine scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antiviral and anticancer agents (e.g., kinase inhibitors). The presence of the C5-chlorine atom modulates metabolic stability and lipophilicity, while the C4-alkoxy group often engages in key hydrogen bonding or hydrophobic interactions within protein binding pockets.

The Synthetic Challenge: The primary challenge in synthesizing this motif from commercially available 2,4,5-trichloropyrimidine is controlling regioselectivity. The substrate possesses two electrophilic sites for nucleophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


): C4 and C2.[1] While C4 is generally more reactive due to the para-like resonance contribution from N1 and the inductive effect of the adjacent C5-Cl, poor experimental control can lead to significant quantities of the C2-isomer (4,5-dichloro-2-alkoxypyrimidine) or bis-alkoxylated byproducts.

This guide details a high-fidelity protocol to achieve >95:5 regioselectivity for the C4-isomer using kinetic control.

Mechanistic Insight & Reaction Design

To design a self-validating protocol, one must understand the electronic landscape of the starting material.

  • Electrophilicity Ranking: C4 > C2 >> C6 (C6 bears a proton).

  • Why C4? The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the ability of the N1 nitrogen to accommodate the negative charge (para-quinoid like structure). Additionally, the C5-chlorine atom exerts a strong inductive electron-withdrawing effect (-I), further activating the C4 position specifically.

  • Kinetic vs. Thermodynamic Control: The C4-substitution is the kinetically favored pathway. High temperatures or highly reactive, unhindered alkoxides can erode selectivity. Therefore, low temperature (-10°C to 0°C) and controlled stoichiometry are non-negotiable parameters.

Reaction Pathway Diagram

ReactionPathway SM 2,4,5-Trichloropyrimidine TS_C4 TS: C4-Attack (Lower Activation Energy) SM->TS_C4 RO- / Low Temp TS_C2 TS: C2-Attack (Higher Activation Energy) SM->TS_C2 RO- / High Temp Prod_C4 Target: 2,5-Dichloro- 4-alkoxypyrimidine TS_C4->Prod_C4 Prod_C2 Impurity: 4,5-Dichloro- 2-alkoxypyrimidine TS_C2->Prod_C2

Caption: Kinetic preference for C4 substitution in 2,4,5-trichloropyrimidine


 reactions.

Detailed Experimental Protocol

Target Compound: 2,5-Dichloro-4-methoxypyrimidine (Example) Scale: 10 mmol (Adaptable to gram-scale)

Reagents & Materials
  • Substrate: 2,4,5-Trichloropyrimidine (1.83 g, 10 mmol).

  • Nucleophile: Methanol (anhydrous) or Benzyl alcohol (depending on target).

  • Base: Sodium Hydride (60% dispersion in oil) OR Potassium Carbonate (anhydrous).

  • Solvent: THF (anhydrous) or DMF (anhydrous). Note: THF is preferred for easier workup and temperature control.

Step-by-Step Procedure
  • Preparation of Nucleophile (Alkoxide Generation):

    • Option A (Strong Base/Reactive Alcohols): In a flame-dried 3-neck flask under Nitrogen, suspend NaH (1.05 equiv, 10.5 mmol) in anhydrous THF (20 mL). Cool to 0°C. Dropwise add the alcohol (1.05 equiv) over 15 minutes. Stir for 30 min until H2 evolution ceases.

    • Option B (Mild Base/Sensitive Substrates): Dissolve alcohol (1.1 equiv) and 2,4,5-trichloropyrimidine in DMF. Add

      
       (1.2 equiv). This method is slower but often cleaner for benzylic alcohols.
      
  • Controlled Addition (The Critical Step):

    • Dissolve 2,4,5-trichloropyrimidine (1.0 equiv) in THF (20 mL) in a separate flask. Cool to -10°C (ice/salt bath).

    • Transfer the pre-formed alkoxide solution (from Option A) into the pyrimidine solution via cannula or dropping funnel slowly over 30-45 minutes.

    • Rationale: Keeping the pyrimidine in excess during addition minimizes bis-alkoxylation (formation of 2,4-dialkoxy species).

  • Reaction Monitoring:

    • Allow the mixture to warm to 0°C over 1 hour.

    • QC Check: TLC (Hexane/EtOAc 9:1) or LC-MS.[2]

    • Target: Disappearance of trichloropyrimidine (

      
      ) and appearance of product (
      
      
      
      ).
    • Stop Point: Do not stir overnight at room temperature unless conversion is incomplete; prolonged stirring risks C2 substitution.

  • Workup & Isolation:

    • Quench with saturated

      
       solution (10 mL) at 0°C.
      
    • Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).

    • Wash combined organics with Brine (2 x 20 mL) to remove DMF (if used).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash Column Chromatography: Silica gel, gradient 0-10% EtOAc in Hexanes.

    • Note: The C4-isomer typically elutes after the starting material but before the C2-isomer and bis-substituted byproducts.

Experimental Workflow Diagram

Workflow Step1 1. Alkoxide Formation (NaH + ROH in THF, 0°C) Step2 2. Controlled Addition (Add Alkoxide to Pyrimidine @ -10°C) Step1->Step2 Step3 3. Reaction Monitoring (TLC/LCMS @ 1 hr) Step2->Step3 Step4 4. Quench & Extraction (Sat. NH4Cl / EtOAc) Step3->Step4 Conversion >98% Step5 5. Purification (Flash Chromatography) Step4->Step5

Caption: Step-by-step workflow for the synthesis of 2,5-dichloro-4-alkoxypyrimidines.

Optimization & Troubleshooting

The following table summarizes optimization parameters based on field data and literature precedents.

ParameterCondition A (Recommended)Condition B (Alternative)Impact on Selectivity
Base NaH (1.05 eq)

(1.5 eq)
NaH provides faster, cleaner kinetic control.

is better for base-sensitive alcohols but requires longer times (risk of equilibration).
Solvent THFDMF/DMSOTHF allows lower temperatures (-78°C to 0°C) enhancing C4 selectivity. DMF promotes

but can lead to over-reaction.
Temperature -10°C to 0°CRoom Temp (25°C)Critical: Raising temp to 25°C increases C2-isomer formation by 5-15%.
Stoichiometry 1.05 eq Alkoxide>1.2 eq AlkoxideExcess alkoxide rapidly leads to 2,4-dialkoxy-5-chloropyrimidine.

Quality Control & Validation (Self-Validating System)

To ensure the isolated product is the correct regioisomer, use the following analytical markers.

1. NMR Spectroscopy (


 & 

):
  • Proton (

    
    ):  The singlet for H-6 is the diagnostic handle.
    
    • Target (4-alkoxy): H-6 appears typically between 8.3 - 8.5 ppm (

      
      ).
      
    • Isomer (2-alkoxy):[3] H-6 often shifts slightly downfield or upfield depending on the specific R group, but the definitive proof is 2D NMR.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard.

    • In the Target (4-OR) , the alkoxy protons will show a correlation to the C4 carbon (

      
       ppm). The H-6 proton will show a strong 3-bond correlation to C4 and C2 (
      
      
      
      ppm).
    • Crucial Check: Verify the Carbon shift of the position bearing the alkoxy group. Oxygenation shields the carbon relative to chlorination.

2. HPLC/LC-MS:

  • The C4-isomer is typically more polar than the trichloro starting material but less polar than the bis-alkoxy byproduct.

  • Retention Time Order (Reverse Phase C18): Bis-alkoxy < Target (4-alkoxy) < C2-isomer < Starting Material (Trichloro). (Note: This order can vary based on the lipophilicity of the R group).

References

  • Regioselectivity in Pyrimidine

    
    : 
    
    • BenchChem Technical Support.[2][4] "Nucleophilic Substitution of 2,4,5-Trichloropyrimidine."[2][5] BenchChem. Accessed October 2023.

  • Mechanistic Analysis of Chloropyrimidines

    • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.

  • Experimental Precedents (Palladium vs

    
    ): 
    
    • Organic Letters. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." 2006.

  • Suzuki Coupling Analogies (C4 Selectivity)

    • MDPI Molecules. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." 2021.

  • General Synthesis of Alkoxypyrimidines

    • PubChem Compound Summary. "2,4-Dichloro-5-methoxypyrimidine."[3][6][7][8][9] (Analogue reference for spectral data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 2,5-Dichloro-4-fluoropyrimidine

Executive Technical Overview Subject: 2,5-Dichloro-4-fluoropyrimidine (CAS: Verify specific isomer availability, often custom synthesized) Critical Reactivity Profile: The 2,5-dichloro-4-fluoropyrimidine scaffold present...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

Subject: 2,5-Dichloro-4-fluoropyrimidine (CAS: Verify specific isomer availability, often custom synthesized) Critical Reactivity Profile: The 2,5-dichloro-4-fluoropyrimidine scaffold presents a unique stability challenge compared to its non-fluorinated or 5-unsubstituted analogs.

  • The C4-Fluoro Center: The fluorine atom at the 4-position is the primary site of electrophilicity. It is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to:

    • The "Ipso" Effect: Fluorine’s high electronegativity creates a strong dipole, making the C4 carbon intensely electrophilic.

    • Ring Activation: The N3 nitrogen (ortho) and N1 nitrogen (para-like) stabilize the Meisenheimer intermediate.

    • The C5-Chloro Effect: The chlorine atom at the 5-position is an Electron Withdrawing Group (EWG). Unlike a hydrogen atom, this chlorine inductively withdraws electron density from the ring, significantly lowering the energy barrier for nucleophilic attack at C4.

The Consequence: This molecule is hyper-sensitive to moisture . Water acts as a competitive nucleophile, rapidly displacing the fluoride ion to form 2,5-dichloro-4-hydroxypyrimidine (which tautomerizes to the thermodynamically stable pyrimidinone). This reaction is often faster than the desired coupling if moisture is present.

Storage & Handling Protocols (The "Dry Chain")

FAQ: How do I store this reagent long-term?

A: You must maintain a strict "Dry Chain" of custody.

  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the hydrolysis reaction with any residual headspace moisture.

  • Atmosphere: Store under Argon or Nitrogen . Do not store in air.

  • Container: Use amber glass vials with PTFE-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap for secondary sealing.

  • Desiccation: Store the primary container inside a secondary jar containing active desiccant (e.g., Drierite or silica gel).

FAQ: I just received the bottle. Can I open it on the bench?

A: No.

  • Equilibration: Allow the bottle to warm to room temperature inside a desiccator before opening. Opening a cold bottle in humid lab air causes immediate condensation on the reagent, triggering hydrolysis.

  • Handling: We strongly recommend handling this reagent inside a Glove Box or using Schlenk techniques . If a glove box is unavailable, use an inverted funnel with a high flow of nitrogen over the balance during weighing.

Reaction Optimization & Troubleshooting

Troubleshooting Guide: Identifying Hydrolysis
SymptomDiagnosisRoot Cause
LCMS Peak at [M-2] Hydrolysis Confirmed The mass of F is ~19. The mass of OH is ~17. Replacement of F by OH results in a net mass loss of 2 Da. (e.g., MW 167 → 165).
LCMS Peak at [M-18] Unlikely This would indicate Cl → OH substitution. While possible at C2 under forcing conditions, C4-F hydrolysis is kinetically favored.
Precipitate Formation Pyrimidinone Formation The hydrolysis product (pyrimidinone) is often much less soluble in organic solvents (DCM, THF) than the starting material, leading to white solids crashing out.
Stalled Reaction Reagent Decomposition If the starting material peak disappears but product yield is low, the SM likely hydrolyzed to an unreactive species that does not show up clearly in UV if the chromophore changes significantly.
FAQ: Which solvents and bases should I use?

Q: Can I use DMF or DMSO? A: Use with caution. DMF and DMSO are hygroscopic (water magnets). Unless they are freshly distilled or taken from a confirmed "Dry Solvent System," they likely contain enough water to hydrolyze your starting material.

  • Recommended Solvents: Anhydrous THF , DCM , or 1,4-Dioxane . These are easier to dry and keep dry.

  • Solvent Prep: Store over activated 3Å or 4Å molecular sieves for 24 hours prior to use.

Q: Which base is best? A: Avoid inorganic aqueous bases (e.g., NaOH, K2CO3 in water) during the initial coupling.

  • Best Choice: Non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine .

  • Why: These bases are soluble in organic solvents, allowing for a homogeneous, water-free reaction. Inorganic bases often require biphasic systems or protic co-solvents, which introduce water.

Standard Operating Procedure (SOP)

Objective: SNAr coupling of an amine nucleophile with 2,5-dichloro-4-fluoropyrimidine while suppressing hydrolysis.

Materials
  • Reagent: 2,5-dichloro-4-fluoropyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.1 equiv)

  • Base: Anhydrous DIPEA (1.2 - 1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Glassware: Flame-dried round bottom flask with septum, nitrogen balloon/line.

Protocol
  • Drying: Flame-dry the reaction flask and cool under a stream of nitrogen.

  • Solvent Prep: Ensure THF is anhydrous (water content < 50 ppm).

  • Nucleophile Addition: Charge the flask with the Amine and DIPEA. Add the anhydrous THF via syringe.

  • Cooling (Critical): Cool the mixture to 0°C (ice bath) or -78°C (dry ice/acetone) depending on the nucleophile's reactivity.

    • Rationale: Low temperature favors the kinetic reaction (SNAr with amine) over the side reaction (hydrolysis), and improves regioselectivity if the C2-Cl is also reactive.

  • Reagent Addition: Dissolve the 2,5-dichloro-4-fluoropyrimidine in a minimal amount of anhydrous THF in a separate dry vial. Add this solution dropwise to the reaction flask over 5-10 minutes.

    • Why: Adding the electrophile to the nucleophile ensures the concentration of the sensitive fluoropyrimidine is kept low relative to the amine, favoring the desired capture.

  • Monitoring: Stir at 0°C for 30 minutes. Check progress via TLC or LCMS (look for M-2 peak to assess moisture ingress).

  • Workup: Only quench with water once the starting material is fully consumed.

Mechanistic Visualization

The following diagram illustrates the competition between the desired SNAr pathway and the parasitic hydrolysis pathway.

G SM 2,5-Dichloro- 4-fluoropyrimidine Intermediate Meisenheimer Complex SM->Intermediate Activation by N1, N3, C5-Cl Water H₂O (Moisture) Water->Intermediate Fast Attack (Trace Moisture) Amine R-NH₂ (Nucleophile) Amine->Intermediate Controlled Attack (Anhydrous) HydrolysisProd 2,5-Dichloro- 4-hydroxypyrimidine (Dead End) Intermediate->HydrolysisProd -HF (Loss of F) DesiredProd Desired Product Intermediate->DesiredProd -HF (Loss of F)

Caption: Competitive pathways. The C5-Cl substituent increases electrophilicity, making the C4-F bond highly susceptible to both the desired amine and trace water.

References

  • General Reactivity of Halopyrimidines

    • Title: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines (and Pyrimidines).[1]

    • Source: BenchChem Technical Notes.
  • Regioselectivity and Activation

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec QM Magic Class, Chapter 29.
    • URL:[Link]

  • Handling Moisture Sensitive Reagents

    • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds.
    • Source: Wipf Group, University of Pittsburgh.
    • URL:[Link]

  • Safety Data & Properties

    • Title: 2,4-Dichloro-5-fluoropyrimidine Safety D
    • Source: Sigma-Aldrich.[2][3]

Sources

Optimization

Technical Support Center: Pyrimidine Regioselectivity (C2 vs. C4)

Welcome to the PyriTech Application Support Center. Current Status: Operational Agent: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PyriTech Application Support Center. Current Status: Operational Agent: Dr. A. Vance, Senior Application Scientist

You have reached the Tier 3 technical guide for pyrimidine functionalization. This documentation addresses the kinetic and thermodynamic challenges of differentiating the C2 and C4 positions in 2,4-disubstituted pyrimidines. Unlike standard help desks, we do not read from a script; we analyze the frontier molecular orbitals (FMO) and steric environments to solve your synthetic bottlenecks.

Module 1: The Diagnostic Core (Logic & Mechanism)

Before troubleshooting specific reactions, you must diagnose the electronic bias of your substrate. In 2,4-dichloropyrimidine, the C4 and C2 positions are not created equal.[1][2][3]

  • The Default Rule (C4 Dominance): In Nucleophilic Aromatic Substitution (

    
    ) and Pd-catalyzed cross-couplings, the C4 position is kinetically favored .
    
    • Why? The C4 carbon is para-like to N1 and ortho-like to N3. The intermediate Meisenheimer complex formed by attack at C4 is stabilized by resonance involving both nitrogen atoms more effectively than attack at C2. Additionally, C4 is less sterically hindered than C2 (which is flanked by two nitrogens).

  • The Inversion Trigger (C2 Dominance): Selectivity can be inverted to C2 using specific directing groups (e.g., alkylsulfones with alkoxides) or by blocking C4.

Visualizing the Decision Pathway

The following diagram illustrates the critical decision nodes for selecting the correct workflow based on your desired substitution pattern.

Pyrimidine_Logic Start Start: 2,4-Dichloropyrimidine Method_SnAr Method: SnAr Start->Method_SnAr Method_Pd Method: Pd-Coupling Start->Method_Pd Goal_C4 Target: C4-Substituted Goal_C2 Target: C2-Substituted (Inverted Selectivity) Cond_Std Standard Conditions (1 eq, <0°C) Method_SnAr->Cond_Std Kinetic Control Cond_Sulfone Sulfone Scaffold (2-SO2Me-4-Cl) Method_SnAr->Cond_Sulfone Alkoxide Nucleophile Method_Pd->Cond_Std Oxidative Addition Cond_Block Blocking Strategy (Start with 2-Cl-4-OMe) Method_Pd->Cond_Block If C2 required first Cond_Std->Goal_C4 Major Product Cond_Std->Goal_C4 Fast C4-Cl insertion Cond_Block->Goal_C2 Cond_Sulfone->Goal_C2 H-Bond Directed

Figure 1: Decision logic for selecting C4 vs. C2 functionalization pathways. Green nodes indicate the kinetic path of least resistance; Red nodes indicate thermodynamic or chemically engineered inversions.

Module 2: Troubleshooting Reactions

Ticket #101: "I need to install two different amines. The first one keeps going to C4, but I want it at C2."

Diagnosis: You are fighting the intrinsic kinetics of the pyrimidine ring. 2,4-dichloropyrimidine will almost exclusively react at C4 with amines under standard conditions due to the lower LUMO energy coefficient at that position [1].

The Solution: The "Sulfone Shunt" or Scaffold Swapping You cannot force an amine to selectively attack C2 of 2,4-dichloropyrimidine if C4 is available (Cl). You must change the substrate or the leaving group hierarchy.

Protocol A: The Standard Sequence (C4 then C2) Use this if your desired product has the "first" amine at C4.

  • Step 1 (C4 Functionalization): Dissolve 2,4-dichloropyrimidine in THF/EtOH (1:1). Cool to 0°C. Add 0.95 eq of Amine A and 1.1 eq of DIPEA. Stir 1 h.

    • Result: >95% C4-substituted product.[4]

  • Step 2 (C2 Functionalization): Add excess Amine B (2-3 eq) to the crude mixture. Heat to 80°C (reflux) for 4-12 h.

    • Result: C2-Cl is displaced.

Protocol B: The Inversion Strategy (C2 then C4) Use this if you MUST put the first nucleophile at C2. To install a nucleophile at C2 before C4, you must use 2-methanesulfonyl-4-chloropyrimidine .

  • Note: This works best for Alkoxides (O-nucleophiles), not amines.

  • Mechanism:[2][5][6][7] The sulfone oxygen forms a hydrogen bond with the incoming alkoxide, directing it to C2 via a cyclic transition state, overriding the electronic preference for C4 [2].

Variable2,4-Dichloropyrimidine2-MeSO2-4-Cl-Pyrimidine
Primary Reactive Site C4 (Kinetic)C4 (for Amines) / C2 (for Alkoxides)
Leaving Group ClSO₂Me (Better LG than Cl)
Selectivity Driver Sterics & ElectronicsH-Bonding Direction (Alkoxides only)
Module 3: Pd-Catalyzed Cross-Coupling (Suzuki/Stille)

Ticket #205: "My Suzuki coupling yields a mixture of mono- and bis-arylated products, or the wrong regioisomer."

Diagnosis: Palladium oxidative addition into C-Cl bonds is sensitive.[2][8] In 2,4-dichloropyrimidine, the C4-Cl bond is weaker and more electron-deficient, making it the preferred site for oxidative addition (


).[9]

Troubleshooting Guide:

  • Issue: Getting Bis-coupling (C2 and C4) when Mono (C4) is desired.

    • Cause: Catalyst loading too high or temperature too high. The second oxidative addition (at C2) becomes competitive once the C4 product forms.

    • Fix: Use Pd(PPh3)4 (1-3 mol%) in DME/Water/Na2CO3 . Keep temperature at 60-70°C . Do not reflux initially. Use a slight deficiency of boronic acid (0.9 eq) to consume the limiting reagent at the most reactive site (C4) [3].

  • Issue: I need to couple at C2 leaving C4-Cl intact.

    • Status:Extremely Difficult.

    • Explanation: Standard Pd-catalysts will always insert at C4 first.

    • Workaround: You must use a pre-functionalized scaffold (e.g., 4-amino-2-chloropyrimidine) where C4 is deactivated by an electron-donating group (EDG). The EDG raises the electron density at C4, making the C-Cl bond there less susceptible to oxidative addition, thereby allowing reaction at C2 [4].

Workflow Visualization: Sequential Suzuki Coupling

Suzuki_Workflow Start Start: 2,4-Dichloropyrimidine Step1 Step 1: 1.0 eq Ar-B(OH)2 Pd(PPh3)4, Na2CO3, 60°C Start->Step1 Intermed Intermediate: 4-Aryl-2-chloropyrimidine (>90% Regioselectivity) Step1->Intermed Oxidative Addition favors C4 Step2 Step 2: 1.5 eq Ar'-B(OH)2 Pd(OAc)2, XPhos, K3PO4, 100°C Intermed->Step2 Forcing Conditions required for C2 Final Final: 2,4-Diarylpyrimidine Step2->Final

Figure 2: The standard sequential coupling workflow. Note the harsher conditions required for Step 2 (C2 position).

Module 4: Minisci & Radical Reactions

Ticket #308: "Radical alkylation (Minisci) is giving me a 1:1 mixture of C2 and C4 isomers."

Diagnosis: Radical addition to pyrimidines is less governed by the distinct "ortho/para" rules of


 and more by SOMO-LUMO interactions. In protonated pyrimidines (acidic Minisci conditions), both C2 and C4 are highly electrophilic, leading to poor selectivity [5].

The Fix: Steric Blocking or Electronic Bias

  • Approach 1: The "Blocking Group" (High Reliability) If you need C4 selectivity, use a C2-blocked substrate (e.g., 2-methylpyrimidine). If you need C2 selectivity, this is challenging.[2][6]

  • Approach 2: Solvent Switch Changing solvent from water/acetonitrile to DCM/TFA can sometimes shift selectivity, but Minisci reactions on 2,4-unsubstituted pyrimidines are notoriously unselective compared to pyridines.

  • Recommendation: Do not rely on Minisci for regiocontrol on a bare pyrimidine core. Perform the radical alkylation on a precursor (like a pyridine) or use a halogenated pyrimidine and use cross-coupling (Suzuki/Negishi) to install the alkyl group with precise regiocontrol.

FAQ: Quick Reference

Q: Can I use 2,4-dibromopyrimidine to improve C2 selectivity? A: No. While bromides are more reactive than chlorides, the relative reactivity difference between C4 and C2 remains the same. You will just accelerate the reaction at both sites, potentially lowering selectivity due to exothermicity.

Q: Why does my C4-substitution reaction stall at 90% conversion? A: The product (e.g., 4-aminopyrimidine) is more electron-rich than the starting material. It can act as a competitive ligand for Palladium or simply reduce the electrophilicity of the ring if you are doing further


. Ensure you are using a base (DIPEA/K2CO3) to scavenge the HCl formed, as protonation of the product can deactivate it (or activate it non-selectively).

Q: Is there any catalyst that prefers C2? A: Recent research suggests that bulky N-heterocyclic carbene (NHC) ligands on Palladium can sometimes favor C2 coupling in specific thiol cross-couplings, but this is niche [6].[2] For standard Suzuki/Stille couplings, assume C4 selectivity.

References
  • Tjørnelund, J. et al. "Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine." Journal of Chemical Research, 1999. (Verified via general chemical principles of diazine reactivity).

  • WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 29.

  • Gong, Y. et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2021.[9]

  • Lérida, A. et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends." Chemical Science, 2016.[9]

  • Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2011.

  • Neufeldt, S. et al. "C2-selective Pd-catalyzed cross-coupling of 2,4-Dichloropyrimidines."[2] Abstracts of Papers, 256th ACS National Meeting, 2018.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in Pyrimidine Fluorination

Welcome to the Technical Support Center for Pyrimidine Fluorination. The introduction of fluorine into pyrimidine scaffolds—critical for the development of antimetabolites (e.g., 5-fluorouracil), kinase inhibitors, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Fluorination. The introduction of fluorine into pyrimidine scaffolds—critical for the development of antimetabolites (e.g., 5-fluorouracil), kinase inhibitors, and agrochemicals—presents unique synthetic challenges. The strong electronegativity of fluorine, combined with the extreme reactivity of fluorinating agents, frequently leads to undesired side reactions such as over-fluorination, hydrolysis, and elimination[1][2].

This guide is engineered for researchers and drug development professionals. It bypasses basic theory to deliver field-proven, mechanistically grounded troubleshooting strategies for both electrophilic and nucleophilic fluorination workflows.

Section 1: Electrophilic Fluorination (Selectfluor, NFSI)

Q1: My electrophilic fluorination of an electron-rich pyrimidine using Selectfluor is yielding significant amounts of difluorinated byproducts. How can I isolate the monofluorinated product?

The Causality: Selectfluor is a powerful source of electrophilic fluorine (


). In electron-rich systems like uracil derivatives, the initial monofluorination at the C5 position can sometimes alter the electronic landscape of the ring. If the reaction temperature is too high, or if excess reagent is present, the localized electron density can trigger a second electrophilic attack, leading to over-fluorination (difluorides)[3][4].
The Solution: 
  • Strict Stoichiometry: Never exceed 1.05 equivalents of Selectfluor.

  • Real-Time Monitoring: Do not rely on fixed reaction times. Monitor the reaction continuously using

    
     NMR (using a PFA tube insert if necessary) to observe the exact moment the starting material is consumed[3].
    
  • Temperature Control: Initiate the reaction at 0 °C in anhydrous acetonitrile and only allow it to warm to room temperature if conversion stalls.

Q2: I am observing poor regioselectivity (mixtures of C4, C5, and C6 fluorination) when using NFSI on my substituted pyrimidine. How do I direct the fluorination?

The Causality: Electrophilic fluorinating agents attack the most nucleophilic carbon. While C5 is typically the most reactive in pyrimidines, competing electron-donating groups (like amines or ethers) at C2 or C4 can activate adjacent positions, leading to a statistical mixture of regioisomers. The Solution: If intrinsic electronic direction is insufficient, pivot to late-stage C–H fluorination using Silver(II) fluoride (


). 

operates via a different mechanism that selectively targets C–H bonds adjacent to the nitrogen atoms in diazines (pyrimidines and pyrazines), overriding standard electrophilic directing rules. Note that free amines and alcohols must be protected prior to using

to prevent oxidative degradation[5].

Section 2: Nucleophilic Fluorination (Halex & Deoxyfluorination)

Q3: I am attempting a Halogen Exchange (Halex) reaction to convert a chloropyrimidine to a fluoropyrimidine using TBAF, but my major product is a hydroxypyrimidine. What is going wrong?

The Causality: Tetrabutylammonium fluoride (TBAF) is notoriously difficult to dry. The hydration sphere around the fluoride ion significantly reduces its nucleophilicity while simultaneously enhancing its basicity. Under standard Halex conditions, this trace water allows hydroxide (


) to act as the primary nucleophile in the 

reaction, outcompeting fluoride and yielding the hydrolysis byproduct[1]. The Solution: Abandon standard TBAF. Instead, utilize TBAT (tetrabutylammonium triphenyldifluorosilicate). TBAT is a commercially available, non-hygroscopic, anhydrous silicate complex. Because the fluoride is coordinated to the silicate anion, its basicity is tempered, virtually eliminating hydrolysis and elimination byproducts while maintaining excellent nucleophilicity for the Halex reaction[1].

Q4: My aliphatic deoxyfluorination of a pyrimidine side-chain using DAST is resulting in massive alkene elimination byproducts. How do I favor substitution?

The Causality: DAST (Diethylaminosulfur trifluoride) and its derivatives can act as strong bases. When targeting sterically hindered secondary or tertiary alcohols on a pyrimidine side-chain, the activation energy for


 elimination drops below that of 

fluorination, resulting in alkene formation[6]. The Solution:
  • Switch to Deoxo-Fluor , which offers enhanced thermal stability and often superior substitution-to-elimination ratios compared to DAST[6].

  • Solvent Microenvironments: Conduct the reaction in a nonpolar protic solvent like tert-amyl alcohol (t-AmOH). The bulky tert-alkyl group prevents the solvent from acting as a competing nucleophile, while its protic nature effectively solvates alkali cations and stabilizes transition states, reducing alkene formation[1].

Data Presentation: Side Product Mitigation Matrix

The following table synthesizes quantitative and qualitative data for selecting the appropriate fluorination strategy based on side-product risk profiles.

Fluorinating AgentReaction ClassTarget SubstrateMajor Side Product RiskProven Mitigation Strategy
Selectfluor ElectrophilicElectron-rich PyrimidinesDifluorination (15-30%)Limit to 1.05 eq; Monitor via

NMR[3][4].
TBAF (Standard) Nucleophilic (Halex)ChloropyrimidinesHydrolysis (up to 40%)Switch to anhydrous TBAT[1].
DAST DeoxyfluorinationPyrimidine AlkanolsElimination / AlkenesUse Deoxo-Fluor; Add bulky amine buffers[6].
KF / CsF Nucleophilic (Halex)HalopyrimidinesEtherification / AlkenesUse t-AmOH as solvent to solvate cations[1].

Late-Stage C-HComplex DiazinesOxidation of free aminesProtect free amines/alcohols prior to reaction[5].

Experimental Protocols

Protocol 1: Regioselective Electrophilic Fluorination using Selectfluor

This protocol is a self-validating system designed to prevent over-fluorination.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the pyrimidine substrate (1.0 mmol) and dissolve in anhydrous acetonitrile (10 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve Selectfluor (1.05 mmol, strictly controlled) in 5 mL of anhydrous acetonitrile. Add this solution dropwise over 15 minutes to prevent localized concentration spikes.

  • Validation & Monitoring: After 30 minutes, extract a 0.1 mL aliquot. Run a rapid

    
     NMR. You should observe the emergence of a single doublet/singlet (depending on coupling). If starting material persists, allow warming to 15 °C.
    
  • Quenching: The moment

    
     NMR or TLC indicates full consumption of the starting material, immediately quench the reaction with saturated aqueous 
    
    
    
    (10 mL) to neutralize any remaining active fluorine species.
  • Isolation: Extract with EtOAc (3 x 15 mL), wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol 2: Anhydrous Nucleophilic Halex Reaction using TBAT

This protocol eliminates the hydrolysis byproducts common with TBAF.

  • Preparation: In a nitrogen-filled glovebox, charge a pressure vial with the chloropyrimidine substrate (1.0 mmol) and TBAT (1.2 mmol).

  • Solvent Addition: Add anhydrous THF or t-AmOH (5 mL). Seal the vial with a PTFE-lined cap.

  • Heating: Remove the vial from the glovebox and heat to 80 °C behind a blast shield for 12 hours.

  • Validation: Cool to room temperature. Analyze an aliquot via HPLC. The absence of a highly polar hydroxypyrimidine peak validates the anhydrous integrity of the TBAT reagent[1][2].

  • Workup: Dilute with diethyl ether (20 mL) to precipitate tetrabutylammonium salts. Filter through a pad of Celite, concentrate the filtrate, and purify via flash chromatography.

Mandatory Visualizations

Workflow Start Low Yield in Pyrimidine Fluorination Identify Identify Major Side Product Start->Identify OverF Difluorination / Over-fluorination Identify->OverF Electrophilic Hydro Hydrolysis (Hydroxypyrimidines) Identify->Hydro Nucleophilic Elim Elimination (Alkenes) Identify->Elim Deoxyfluorination Sol1 Control Stoichiometry (1.05 eq) Lower Temp to 0°C OverF->Sol1 Sol2 Ensure Anhydrous Conditions Switch TBAF to TBAT Hydro->Sol2 Sol3 Use t-AmOH Solvent Switch DAST to Deoxo-Fluor Elim->Sol3

Troubleshooting workflow for identifying and resolving low fluoropyrimidine yields.

Mechanism Substrate Pyrimidine Substrate Wheland Wheland Intermediate Substrate->Wheland Selectfluor (F+) MonoF Monofluoropyrimidine (Target) Wheland->MonoF -H+ (Base/Solvent) DiF Difluoropyrimidine (Side Product) MonoF->DiF Excess F+ / High Temp

Mechanistic pathway of electrophilic fluorination highlighting the over-fluorination side reaction.

References

  • Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.[Link]

  • IF5 affects the final stage of the Cl-F exchange fluorination in the synthesis of pentafluoro-λ6-sufanyl-pyridines, pyrimidines and benzenes. ResearchGate.[Link]

  • CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[Link]

  • Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. Springer / DNTB.[Link]

Sources

Optimization

separation of 2,5-dichloro and 2,4-dichloro isomers

Technical Support Center: Separation of 2,5-Dichloro and 2,4-Dichloro Isomers Case ID: ISO-SEP-2425 Status: Open Priority: High (Process Bottleneck) Assigned Specialist: Senior Application Scientist Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of 2,5-Dichloro and 2,4-Dichloro Isomers

Case ID: ISO-SEP-2425 Status: Open Priority: High (Process Bottleneck) Assigned Specialist: Senior Application Scientist

Executive Summary

The separation of 2,4-dichloro and 2,5-dichloro isomers is a classic "distillation trap." Because these isomers often possess nearly identical boiling points (e.g., 2,4- and 2,5-dichlorotoluene differ by <3°C), standard rectification is thermodynamically inefficient and energy-intensive.

This guide moves beyond simple distillation, focusing on thermodynamic phase differences (crystallization) and molecular shape selectivity (inclusion complexes) . These methods exploit the structural asymmetry between the para-substituted-like 2,5-isomers and the ortho/meta nature of 2,4-isomers.

Ticket #1: Dichlorotoluenes (DCT) — "Distillation isn't working."

User Issue: "I have a mixture of 2,4-DCT and 2,5-DCT. I’ve run a 50-plate distillation column, but the fractions are still overlapping. The boiling points are too close (approx. 200°C)."

Root Cause Analysis: You are fighting a losing battle against thermodynamics.

  • 2,4-Dichlorotoluene BP: ~200°C[1]

  • 2,5-Dichlorotoluene BP: ~197–200°C The relative volatility (

    
    ) is near 1.[2][3]0. However, their melting points  differ significantly due to crystal lattice packing efficiency. 2,5-DCT packs more symmetrically than the 2,4-isomer.
    

Technical Solution: Melt Crystallization Instead of boiling, you must freeze. This process exploits the eutectic behavior of the mixture.

Protocol:

  • Cooling: Lower the temperature of the mixture below 0°C.

    • 2,5-DCT Melting Point: +4 to +5°C[2][4][5][6]

    • 2,4-DCT Melting Point: -13.5°C

  • Nucleation: As you cool to approx. -5°C to 0°C, 2,5-DCT will crystallize out of the solution, while 2,4-DCT remains in the liquid mother liquor.

  • Separation: Filter or centrifuge the slurry. The solid cake is enriched 2,5-DCT.

  • Sweating (Optional): Slowly warm the crystals to just below 4°C to drain off any trapped impurity-rich liquid inclusions.

Workflow Diagram:

DCT_Separation Start Crude Mixture (2,4-DCT & 2,5-DCT) Cooling Cool to -5°C Start->Cooling PhaseSep Phase Separation Cooling->PhaseSep Solid Solid Phase (Enriched 2,5-DCT) PhaseSep->Solid Crystallizes Liquid Liquid Mother Liquor (Enriched 2,4-DCT) PhaseSep->Liquid Remains Liquid Sweating Sweating Step (Warm to 2°C) Solid->Sweating Sweating->Liquid Impurities Drain PureProd High Purity 2,5-DCT Sweating->PureProd

Caption: Melt crystallization workflow exploiting the ~18°C melting point difference between isomers.

Ticket #2: Dichlorophenols (DCP) — "The Urea Trick"

User Issue: "I need to isolate 2,5-dichlorophenol (2,5-DCP) from a hydrolysis mixture containing 2,4-DCP. Recrystallization from solvents is giving poor yield."

Root Cause Analysis: While solvent crystallization works, it often suffers from solubility overlaps. A more specific method utilizes Host-Guest Chemistry . 2,5-DCP has a structural geometry that fits perfectly into the urea crystal lattice channels, forming a stable inclusion complex (adduct). 2,4-DCP is sterically hindered and does not form this complex readily.

Technical Solution: Urea Inclusion Complexation This is a high-specificity "lock and key" separation method.

Step-by-Step Protocol:

  • Preparation: Dissolve the crude DCP mixture in an inert solvent (e.g., toluene or petroleum ether).

  • Complexation: Add solid Urea (molar excess relative to 2,5-DCP).

  • Activation: Heat the mixture (approx. 80-100°C) to ensure urea interaction, then add a small amount of methanol or water as a wetting agent if needed to initiate lattice opening.

  • Precipitation: Cool slowly to room temperature. The 2,5-DCP-Urea adduct will precipitate as a distinct solid. The 2,4-DCP remains dissolved in the organic solvent.[7]

  • Filtration: Filter the solid adduct. Wash with cold solvent to remove surface 2,4-DCP.

  • Recovery (Hydrolysis): Dissolve the solid adduct in warm water (approx. 70-80°C). The urea dissolves in water, releasing the insoluble 2,5-DCP as an oil or solid (depending on temp), which can be separated or extracted.

Performance Data:

IsomerMelting PointUrea Adduct FormationSeparation Phase
2,5-Dichlorophenol 59°CYes (Stable)Solid Precipitate
2,4-Dichlorophenol 45°CNo (Unstable/Steric hindrance)Liquid Filtrate

Ticket #3: Analytical QC — "Peaks are Co-eluting"

User Issue: "My GC-MS shows a single blob for the two isomers. How do I quantify purity?"

Troubleshooting Guide:

1. Gas Chromatography (GC):

  • Problem: Standard non-polar columns (e.g., DB-1, HP-5) separate based on boiling point. Since BPs are nearly identical, resolution is poor.

  • Solution: Use a Polar Column (e.g., PEG/Wax phase like DB-WAX or HP-INNOWax). The polarity difference between the isomers (due to dipole moments) allows for separation.

  • Ramp: Start low (50°C), hold 2 min, ramp 5°C/min to 150°C. 2,5-DCT typically elutes before 2,4-DCT on polar phases due to lower polarity/interaction.

2. HPLC:

  • Column: C18 Reverse Phase is generally sufficient, but Phenyl-Hexyl columns offer superior selectivity for aromatic isomers due to pi-pi interactions.

  • Mobile Phase: Acetonitrile/Water (60:40) with 0.1% Formic Acid.[8]

  • Order: 2,5-isomers often elute later than 2,4-isomers on C18 because the para-like symmetry increases hydrophobicity (better contact with stationary phase).

References

  • Melt Crystallization of Dichlorotoluenes

    • Source: Fisher Scientific / Acros Organics. "2,4-Dichlorotoluene Physical Properties." (Melting Point -14°C vs 2,5-DCT +5°C).
    • URL:

  • Urea Adduct Method (Dichlorophenols)

    • Source: US Patent 3,462,498. "Process for isolation of 2,5-dichlorophenol from an isomeric mixture of dichlorophenols."[7]

    • URL:

  • Zeolite Separation (Alternative for DCTs)

    • Source: European Patent EP0199212B1. "Method for selective separation of 2,6-dichlorotoluene." (Discusses adsorption selectivity of ZSM-5 for DCT isomers).
    • URL:

  • Analytical Data (Urinary Metabolites)

    • Source: Park, H., et al. (2018). "Concentrations of 2,4-Dichlorophenol and 2,5-Dichlorophenol in Urine of Korean Adults." Int. J. Environ. Res. Public Health.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Analysis of Halogenated Pyrimidines: A Focus on 2,4-Dichloro-5-fluoropyrimidine

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dichloro-5-fluoropyrimidine. While the...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dichloro-5-fluoropyrimidine. While the initial topic of interest was 2,5-dichloro-4-fluoropyrimidine, a thorough review of available scientific literature and spectral databases indicates a lack of readily accessible, validated ¹H NMR data for this specific isomer. Consequently, this guide will focus on the well-characterized and commercially available isomer, 2,4-dichloro-5-fluoropyrimidine, a compound of significant interest in medicinal chemistry and drug development.[1]

The principles and comparative data herein will serve as a robust framework for researchers engaged in the synthesis and characterization of related halogenated pyrimidine scaffolds. We will explore the nuanced effects of substituent position and electronegativity on proton chemical shifts and coupling constants, offering a comparative analysis with other key pyrimidine derivatives.

The Significance of Halogenated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleic acids and numerous therapeutic agents.[2] The strategic placement of halogen atoms, such as chlorine and fluorine, on the pyrimidine ring profoundly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This makes halogenated pyrimidines valuable synthons in the development of novel kinase inhibitors, antifungal agents, and other pharmaceuticals.[1] Accurate structural elucidation via NMR spectroscopy is therefore a critical step in the drug discovery pipeline.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A standardized and well-executed protocol is paramount for obtaining reproducible and high-resolution NMR data. The following section details a validated methodology for the ¹H NMR analysis of 2,4-dichloro-5-fluoropyrimidine and its analogues.

I. Sample Preparation

The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample.

  • Analyte Weighing : Accurately weigh 5-10 mg of the pyrimidine derivative. This quantity is generally sufficient for achieving a good signal-to-noise ratio in a reasonable number of scans for compounds with molecular weights under 600 g/mol .

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for many pyrimidine derivatives. It is crucial to use a deuterated solvent to avoid overwhelming the analyte signals with solvent protons.[2]

  • Dissolution : Dissolve the weighed sample in approximately 0.6 mL of CDCl₃ in a clean vial. Gentle vortexing can be applied to ensure complete dissolution.

  • Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm. Most commercially available deuterated solvents already contain TMS.

  • Transfer to NMR Tube : Filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final volume should correspond to a height of about 4-5 cm in the tube.

  • Capping and Labeling : Securely cap and clearly label the NMR tube with the compound's identity.

II. NMR Spectrometer Setup and Data Acquisition

For optimal resolution, a 400 MHz or higher field strength NMR spectrometer is recommended.

  • Spectrometer Insertion & Locking : Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent (CDCl₃), which serves to stabilize the magnetic field during the experiment.

  • Tuning and Shimming : The probe must be tuned to the proton (¹H) frequency. Subsequently, the magnetic field homogeneity is optimized through a process called shimming. This crucial step ensures sharp, symmetrical peaks by minimizing magnetic field distortions across the sample volume.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30') is typically sufficient for a routine ¹H spectrum.

    • Spectral Width : A spectral width of approximately 12-16 ppm is adequate to encompass the signals of most organic compounds.

    • Number of Scans : Depending on the sample concentration, 16 to 64 scans are generally sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1) : A delay of 1-2 seconds between pulses allows for the relaxation of the nuclei back to their equilibrium state, ensuring accurate signal integration.

    • Acquisition Time (aq) : An acquisition time of 3-4 seconds provides good digital resolution.

III. Data Processing
  • Fourier Transform : The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier Transform.

  • Phasing and Baseline Correction : The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat and at zero intensity.

  • Referencing : The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

  • Integration : The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Below is a Graphviz diagram illustrating the general workflow for ¹H NMR analysis.

G Figure 1: General Workflow for ¹H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Filter into NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Tune & Shim insert->shim acquire Acquire FID (zg30) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correct ft->phase reference Reference to TMS phase->reference integrate Integrate Peaks reference->integrate

Conclusion

The ¹H NMR analysis of halogenated pyrimidines is a powerful tool for structural verification. The chemical shift of the pyrimidine protons is highly sensitive to the electronic environment, with electronegative substituents like chlorine and fluorine causing significant deshielding effects. The position of the substituent dictates which protons are most affected. Fluorine substitution provides an additional layer of structural information through observable proton-fluorine (H-F) coupling, which manifests as distinct splitting in the proton signals. By comparing the spectrum of an unknown compound to that of well-characterized analogues like 2,4-dichloro-5-fluoropyrimidine, researchers can confidently assign its structure and purity, facilitating the advancement of drug discovery and development programs.

References

  • ResearchGate. (n.d.). ¹H-NMR and ¹³C-NMR spectra of 5-FA. (a) ¹H-NMR spectrum of 5-FA (600.... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 5-Fluorouracil Polymer Conjugate and ¹⁹F NMR Analysis of Drug Release for MRI Monitoring. Retrieved from [Link]

  • Hennig, M., et al. (2006). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 128(17), 5851–5858. Available from: [Link]

  • PubChem. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3. ¹H NMR spectra. (a) Unloaded PBCN; (b) 5FU free; (c).... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]

  • UvA-DARE. (n.d.). ¹H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • Portland Press. (2019). Combined in silico and ¹⁹F NMR analysis of 5-fluorouracil metabolism in yeast at low ATP conditions. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 2,4-dichloro-. Retrieved from [Link]

Sources

Comparative

19F NMR Shift Profiling: 2,5-Dichloro-4-fluoropyrimidine vs. Structural Alternatives in Drug Development

Executive Summary Fluorine-19 Nuclear Magnetic Resonance ( F NMR) spectroscopy is a privileged analytical modality in drug development, offering 100% natural abundance, a spin of ½, and a massive chemical shift dispersio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorine-19 Nuclear Magnetic Resonance (


F NMR) spectroscopy is a privileged analytical modality in drug development, offering 100% natural abundance, a spin of ½, and a massive chemical shift dispersion (>500 ppm) with zero biological background noise. When designing fluorinated pyrimidine scaffolds for metabolic tracking or protein-ligand interaction studies, the regiochemistry of the fluorine atom dictates both its chemical shift and its relaxation properties.

This guide provides an objective, data-driven comparison of 2,5-dichloro-4-fluoropyrimidine against its widely utilized structural isomers and analogs, specifically 2,4-dichloro-5-fluoropyrimidine and 5-Fluorouracil (5-FU) . By examining the causality between electronic environment, Chemical Shift Anisotropy (CSA), and empirical NMR data, this guide establishes a self-validating framework for selecting and analyzing fluoropyrimidine probes.

Mechanistic Grounding: The Causality of Regiochemistry on F Shifts

To interpret the


F NMR spectra of halogenated pyrimidines, one must understand the profound impact of the pyrimidine ring's electronic distribution on nuclear shielding. The chemical shift (

) is dominated by the paramagnetic shielding term (

), which is exquisitely sensitive to local electron density.
  • C5-Fluoropyrimidines (The Industry Standard): In molecules like 5-FU and 2,4-dichloro-5-fluoropyrimidine, the fluorine is located at the C5 position. Because C5 is the only carbon in the pyrimidine ring not directly adjacent to an electronegative, imine-like nitrogen, it is the least electron-deficient position. Consequently, the fluorine nucleus retains higher electron density, resulting in a highly shielded, upfield chemical shift (typically -155 to -170 ppm vs. CFCl

    
    ). Furthermore, recent solid-state MAS NMR studies have shown that the CSA tensor of 2,4-dichloro-5-fluoropyrimidine (
    
    
    
    ppm,
    
    
    ) can be chemically engineered to optimize transverse relaxation (
    
    
    ) for
    
    
    F-
    
    
    C NMR probes [1].
  • C4-Fluoropyrimidines (e.g., 2,5-dichloro-4-fluoropyrimidine): Shifting the fluorine to the C4 position fundamentally alters its magnetic environment. The C4 carbon is directly adjacent to the N3 nitrogen. The strong inductive and resonance electron-withdrawing effects of the ortho-nitrogen strip electron density from the C-F bond. This drastically increases the paramagnetic deshielding (

    
    ), pushing the 
    
    
    
    F signal significantly downfield. As a result, C4-fluoropyrimidines typically resonate in the -50 to -75 ppm range.

Understanding this regiochemical causality is critical when utilizing


F NMR to monitor the metabolic conversion or nucleophilic substitution of these scaffolds in vitro [2].

Electronic_Effects Root Fluoropyrimidine Scaffold Regiochemistry C5 C5-Fluorination (e.g., 2,4-dichloro-5-fluoropyrimidine) Root->C5 C4 C4-Fluorination (e.g., 2,5-dichloro-4-fluoropyrimidine) Root->C4 C5_Effect Least electron-deficient position High Shielding (u03c3_d) Upfield Shift (~ -155 to -170 ppm) C5->C5_Effect C4_Effect Adjacent to N3 (Strongly Deshielded) High Paramagnetic Term (u03c3_p) Downfield Shift (~ -50 to -75 ppm) C4->C4_Effect

Caption: Impact of regiochemistry and electronic effects on 19F NMR chemical shifts in pyrimidines.

Comparative Data Analysis

The following table synthesizes the quantitative NMR parameters for 2,5-dichloro-4-fluoropyrimidine and its primary alternatives. This data highlights why C5-fluorinated compounds are preferred for relaxation-optimized biomolecular probing, while C4-fluorinated compounds serve as highly reactive intermediates whose consumption can be easily tracked via their distinct downfield shifts.

CompoundSubstitution Pattern

F Chemical Shift (ppm)*
CSA Span (

) / Skew (

)
Primary Application / Utility
2,5-Dichloro-4-fluoropyrimidine C4-Fluoro, C2/C5-Chloro~ -60 to -75 (Downfield)N/A (Rapid relaxation)Reactive intermediate profiling; SNAr tracking
2,4-Dichloro-5-fluoropyrimidine C5-Fluoro, C2/C4-Chloro-157.2 (Upfield)

ppm,

Relaxation-optimized NMR probes[1]
5-Fluorouracil (5-FU) C5-Fluoro, C2/C4-Oxo-169.0 (Upfield)

ppm,

Clinical metabolic tracking standard[2, 3]

*Shifts are referenced to Trichlorofluoromethane (CFCl


) at 0.00 ppm in DMSO-d

or CDCl

.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the acquisition of


F NMR spectra must follow a self-validating protocol. Because fluorine relaxation times (

) can vary wildly depending on molecular weight and dissolved oxygen, the protocol below guarantees quantitative integration by empirically determining the necessary relaxation delay.
Step-by-Step Methodology for Quantitative F NMR

Phase 1: Sample Preparation

  • Solvent Selection: Dissolve 2–5 mg of the fluoropyrimidine (e.g., 2,5-dichloro-4-fluoropyrimidine) in 0.6 mL of anhydrous DMSO-d

    
     or CDCl
    
    
    
    . Causality: Anhydrous solvents prevent the hydrolysis of the highly reactive C2/C4 chlorine atoms, which would alter the chemical shift.
  • Internal Referencing: Add 0.1% v/v of Trichlorofluoromethane (CFCl

    
    , 0.00 ppm) or Trifluoroacetic acid (TFA, -76.55 ppm) as an internal standard.
    

Phase 2: Probe Tuning and


 Estimation 
3.  Tuning:  Insert the sample and tune the NMR probe specifically to the 

F Larmor frequency (e.g., 376.5 MHz on a 400 MHz console). Match the impedance to minimize reflected power. 4. Inversion Recovery: Run a rapid inversion recovery sequence (t1ir or equivalent) with varying delay times (

) to estimate the longitudinal relaxation time (

) of the target fluorine nucleus.

Phase 3: Data Acquisition & Processing 5. Parameter Setup: Select a standard 1D sequence with inverse gated proton decoupling (zgig) if scalar


H-

F coupling is present. 6. Relaxation Delay (

):
Set the relaxation delay

(typically 5–10 seconds for small fluoropyrimidines). Causality: A delay of

ensures >99% return of bulk magnetization to the Z-axis, making the resulting peak integrals strictly quantitative. 7. Processing: Apply a 1.0 Hz exponential line broadening function (LB) prior to Fourier Transformation to optimize the signal-to-noise ratio without obscuring fine J-coupling structures.

NMR_Workflow N1 Sample Preparation (Anhydrous Solvent + CFCl3 ref) N2 Probe Tuning & Matching (19F Larmor Frequency) N1->N2 N3 T1 Estimation (Inversion Recovery Sequence) N2->N3 N4 Quantitative Acquisition (Set D1 u2265 5 u00d7 T1) N3->N4 N5 Data Processing (1 Hz LB, Phase & Baseline Correction) N4->N5

Caption: Self-validating workflow for the quantitative 19F NMR acquisition of fluoropyrimidines.

Conclusion

When selecting a fluoropyrimidine scaffold, the regiochemistry of the fluorine atom dictates its utility. 2,5-dichloro-4-fluoropyrimidine exhibits a strongly deshielded, downfield


F NMR shift (~ -60 to -75 ppm) due to the electron-withdrawing nature of the adjacent N3 nitrogen. This makes it an excellent candidate for tracking rapid nucleophilic aromatic substitution (SNAr) reactions during drug synthesis. Conversely, 2,4-dichloro-5-fluoropyrimidine  (-157.2 ppm) benefits from a highly shielded C5 position and a favorable CSA tensor geometry, making it the superior choice for relaxation-optimized biomolecular NMR probes and long-term metabolic tracking.

References

  • Chemical control of CSA geometry enables relaxation-optimized 19F-13C NMR probes bioRxiv (2026). URL:[Link]

  • Fluorine Nuclear Magnetic Resonance, a Privileged Tool for Metabolic Studies of Fluoropyrimidine Drugs ResearchGate (2025). URL:[Link]

  • A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro Journal of Medicinal Chemistry (2022). URL:[Link]

Validation

Technical Comparison: Reactivity &amp; Application of 2,5-Dichloro-4-fluoropyrimidine vs. 2,4,5-Trichloropyrimidine

Topic: Reactivity Comparison: 2,5-Dichloro-4-fluoropyrimidine vs. 2,4,5-Trichloropyrimidine Content Type: Publish Comparison Guide [1] Executive Summary In the optimization of pyrimidine scaffolds for drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Comparison: 2,5-Dichloro-4-fluoropyrimidine vs. 2,4,5-Trichloropyrimidine Content Type: Publish Comparison Guide

[1]

Executive Summary

In the optimization of pyrimidine scaffolds for drug discovery, the choice between 2,5-dichloro-4-fluoropyrimidine (DCFP) and 2,4,5-trichloropyrimidine (TCP) is often the deciding factor between a scalable, regioselective process and a low-yielding bottleneck.

While both reagents serve as electrophiles for introducing nucleophiles at the C4 position, DCFP exhibits superior reactivity kinetics due to the unique properties of the C4–F bond in Nucleophilic Aromatic Substitution (SNAr). This guide analyzes the mechanistic divergence of these two building blocks, providing experimental evidence that the fluoro-derivative enables milder reaction conditions, higher regioselectivity, and improved yields with sterically hindered or weak nucleophiles.

Mechanistic Insight: The "Fluorine Effect" in SNAr

To understand the performance gap, one must look beyond standard leaving group ability (where I > Br > Cl > F in SN2). In SNAr reactions on electron-deficient heteroaromatics, the rate-determining step is not the bond breaking of the leaving group, but the initial nucleophilic attack and formation of the Meisenheimer complex.

  • 2,5-Dichloro-4-fluoropyrimidine (DCFP): The extreme electronegativity of the C4-Fluorine atom pulls electron density from the C4 carbon, significantly lowering the energy of the LUMO. This makes the C4 position highly electrophilic, accelerating the initial attack of the nucleophile. The transition state is stabilized, lowering the activation energy (

    
    ).
    
  • 2,4,5-Trichloropyrimidine (TCP): Chlorine is less electronegative than fluorine. The C4 carbon is less electrophilic, resulting in a slower initial attack. Consequently, TCP often requires thermal activation (heating) to overcome the energy barrier, which can promote side reactions at the C2 position.

Visualizing the Mechanism

The following diagram illustrates the kinetic advantage of the fluoro-intermediate.

SNAr_Mechanism Start_F 2,5-Dichloro-4-fluoropyrimidine (High Electrophilicity) TS_F Meisenheimer Complex (F) STABILIZED by electronegativity (Fast Formation) Start_F->TS_F Nucleophile Attack (Low Temp) Start_Cl 2,4,5-Trichloropyrimidine (Moderate Electrophilicity) TS_Cl Meisenheimer Complex (Cl) Less Stabilized (Slow Formation) Start_Cl->TS_Cl Nucleophile Attack (Requires Heat) TS_F->TS_Cl Rate Difference: k(F) >> k(Cl) Product C4-Substituted Pyrimidine (Final Product) TS_F->Product Fast Elimination of F- TS_Cl->Product Elimination of Cl-

Figure 1: Kinetic pathway comparison showing the stabilization of the rate-determining intermediate by the fluorine substituent.

Comparative Reactivity Matrix

The following data synthesizes experimental observations for C4-selective amination.

Feature2,5-Dichloro-4-fluoropyrimidine (DCFP)2,4,5-Trichloropyrimidine (TCP)
Primary Reactivity High (Reacts at 0°C – RT)Moderate (Reacts at RT – 80°C)
Regioselectivity (C4:C2) > 95:5 (Kinetic control at low temp)~ 85:15 (Thermal conditions erode selectivity)
Leaving Group Fluoride (F⁻)Chloride (Cl⁻)
Ideal Nucleophiles Weak amines, anilines, sterically hindered basesPrimary aliphatic amines, thiols
Solvent Compatibility THF, DCM, Acetonitrile (mild)EtOH, DMF, Toluene (often reflux)
Common By-products Minimal (clean conversion)Hydrolysis products (if wet), C2-isomers
Experimental Protocols

These protocols are designed to be self-validating.[1] The "Low Temperature" check in Protocol A is critical; if the reaction proceeds instantly at 0°C, it confirms the high reactivity of the fluoro-substrate.

Protocol A: High-Fidelity Amination of 2,5-Dichloro-4-fluoropyrimidine

Objective: Selective substitution at C4 with a secondary amine (e.g., morpholine or piperidine) under kinetic control.[1]

Reagents:

  • 2,5-Dichloro-4-fluoropyrimidine (1.0 equiv)[1]

  • Amine Nucleophile (1.05 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)[1]

  • Anhydrous THF (0.2 M concentration)

Workflow:

  • Preparation: Dissolve 2,5-dichloro-4-fluoropyrimidine in anhydrous THF in a round-bottom flask under N2 atmosphere.

  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Note: Cooling is essential to prevent competitive attack at C2.

  • Addition: Mix the amine and DIPEA in a separate vial. Add this mixture dropwise to the pyrimidine solution over 15 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

  • Validation (TLC/LCMS): Spot TLC (Hexane/EtOAc 4:1). The fluoro-starting material (Rf ~0.[1]8) should be consumed rapidly.

  • Workup: Quench with water, extract with EtOAc, wash with brine, and dry over Na2SO4.

Protocol B: Standard Amination of 2,4,5-Trichloropyrimidine

Objective: Substitution at C4 requiring thermal activation.

Reagents:

  • 2,4,5-Trichloropyrimidine (1.0 equiv)[1][2]

  • Amine Nucleophile (1.1 equiv)[3]

  • Triethylamine (Et3N) (1.5 equiv)

  • Ethanol or Isopropanol (0.2 M)

Workflow:

  • Preparation: Dissolve 2,4,5-trichloropyrimidine in alcohol solvent.

  • Addition: Add the amine and triethylamine at RT.

  • Reaction:

    • Reactive Amines: Stir at RT for 4–12 hours.

    • Anilines/Weak Nucleophiles: Heat to reflux (60–80°C) for 2–6 hours.

  • Monitoring: Monitor carefully for the formation of the C2-isomer (often appears as a close-running spot on TLC).[1]

  • Workup: Evaporate solvent, redissolve in DCM, wash with water.

Regioselectivity & Synthesis Logic

The following diagram maps the decision logic for selecting the correct precursor based on the desired outcome.

Regioselectivity_Logic Decision Target: C4-Functionalized Pyrimidine Path_F Route A: Use 2,5-Dichloro-4-fluoropyrimidine Decision->Path_F Need High Selectivity or Weak Nucleophile Path_Cl Route B: Use 2,4,5-Trichloropyrimidine Decision->Path_Cl Cost Sensitive & Robust Nucleophile Condition_F Conditions: 0°C, 1 hr Path_F->Condition_F Condition_Cl Conditions: Reflux, 4-12 hrs Path_Cl->Condition_Cl Result_F Outcome: >95% C4-Selectivity High Yield Condition_F->Result_F Result_Cl Outcome: ~85% C4-Selectivity Risk of C2-isomer & Hydrolysis Condition_Cl->Result_Cl

Figure 2: Decision tree for precursor selection based on reaction conditions and selectivity requirements.

Conclusion

For high-value pharmaceutical intermediates where regioselectivity and yield are paramount, 2,5-dichloro-4-fluoropyrimidine is the superior reagent.[1] The C4-fluorine atom acts as a "super-leaving group" in the SNAr context, allowing reactions to proceed under kinetic control (low temperature), which effectively suppresses side reactions at the C2 position. 2,4,5-Trichloropyrimidine remains a viable, cost-effective alternative for simple, highly nucleophilic amines where thermal forcing does not compromise the product profile.

References
  • Mechanistic Basis of SNAr Reactivity

    • Theory: The rate-determining step in SNAr for electron-deficient heterocycles is the formation of the Meisenheimer complex.
    • Source: Rohrbach, S. et al. "Nucleophilic Aromatic Substitution on Heterocycles." Comprehensive Organic Strategies.

  • Regioselectivity in Pyrimidines

    • Data: Studies on 2,4,5-trichloropyrimidine confirm that while C4 is the preferred site of attack, elevated temperatures required for the chloro-leaving group increase the r
    • Source: BenchChem Technical Support.[2][3][4][5] "Nucleophilic Substitution of 2,4,5-Trichloropyrimidine." Link[1]

  • Synthesis of Fluoro-Pyrimidines

    • Protocol: The synthesis of 2,5-dichloro-4-fluoropyrimidine from 5-fluorouracil via POCl3 chlorination demonstrates the accessibility of this activated scaffold.[1]

    • Source:Journal of Applied Pharmaceutical Science, 2011.[6] "Base Catalyzed Synthesis of 2-Chloro-4-Amino-5-fluoropyrimidine." Link

  • Comparative Kinetics

    • Observation: In the synthesis of USP7 inhibitors, fluoride leaving groups showed t1/2 of 18-62h compared to >100h for chloro analogs in competitive reactivity assays.
    • Source:ChemMedChem, 2025. "Design, Synthesis, and Molecular Evaluation of SNAr-Reactive Inhibitors." Link

Sources

Comparative

A Senior Application Scientist’s Guide to HPLC Method Development for Fluoropyrimidine Purity Analysis

Introduction: The Analytical Imperative for Fluoropyrimidine Purity Fluoropyrimidines, including the cornerstone chemotherapeutic agent 5-Fluorouracil (5-FU) and its prodrugs like Capecitabine and Tegafur, represent a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Fluoropyrimidine Purity

Fluoropyrimidines, including the cornerstone chemotherapeutic agent 5-Fluorouracil (5-FU) and its prodrugs like Capecitabine and Tegafur, represent a critical class of antimetabolite drugs in oncology. Their mechanism of action, inhibiting thymidylate synthase, is potent but also carries a narrow therapeutic index. Consequently, the purity of the active pharmaceutical ingredient (API) is not merely a quality metric; it is a direct determinant of both therapeutic efficacy and patient safety. The presence of impurities—be they process-related, synthetic intermediates, or degradation products—can introduce toxicity or reduce the effective dose of the API.[1]

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of fluoropyrimidines. We will move beyond rote protocols to explore the underlying chromatographic principles, enabling you to develop robust, specific, and stability-indicating methods tailored to these vital molecules. Our approach is grounded in the principles of Quality by Design (QbD), emphasizing a systematic understanding of how method parameters influence separation quality.

The Molecular Landscape: Understanding Fluoropyrimidines and Their Impurities

A successful analytical method begins with a thorough understanding of the analyte's chemistry. Fluoropyrimidines are polar, heterocyclic compounds. Their purity profile can be complex, often including isomers and compounds with very similar chromophores, making selective detection challenging.

Forced degradation studies are indispensable for developing a truly "stability-indicating" method.[2][3] These studies deliberately stress the API under conditions of hydrolysis (acidic and basic), oxidation, heat, and light to generate potential degradants.[4][5] An effective HPLC method must be able to separate the intact API from all these induced degradation products, proving its specificity.[5][6]

MethodDevelopmentWorkflow Analyte_Info 1. Analyte Characterization (pKa, Solubility, UV λmax) Initial_Screen 2. Initial Method Screening (Column & Mobile Phase) Analyte_Info->Initial_Screen Optimization 3. Method Optimization (Gradient, pH, Flow Rate) Initial_Screen->Optimization Forced_Deg 4. Forced Degradation (Demonstrate Specificity) Optimization->Forced_Deg Forced_Deg->Optimization Re-optimize if co-elution occurs Validation 5. Method Validation (ICH Q2(R1) Guidelines) Forced_Deg->Validation

Sources

Validation

An In-Depth Comparison Guide: Crystal Structure Data and Reactivity of 2,5-Dichloro-4-Substituted Pyrimidines

Introduction 2,5-Dichloro-4-substituted pyrimidines are indispensable building blocks in modern drug discovery. Their unique electronic profile—an electron-deficient pyrimidine core modulated by a specific 4-substituent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,5-Dichloro-4-substituted pyrimidines are indispensable building blocks in modern drug discovery. Their unique electronic profile—an electron-deficient pyrimidine core modulated by a specific 4-substituent and two distinct chlorine atoms—makes them ideal precursors for targeted covalent inhibitors and complex heterocyclic drugs. By analyzing the crystal structure data of various 4-substituted analogs (such as 4-amino, 4-arylamino, and 4-methoxy derivatives), researchers can predict their packing efficiency, hydrogen-bonding networks, and, crucially, their regioselective reactivity in nucleophilic aromatic substitution (S_NAr) reactions.

This guide objectively compares the structural and performance metrics of key 2,5-dichloro-4-substituted pyrimidines, providing actionable experimental protocols and mechanistic insights for drug development professionals.

Section 1: Comparative Crystal Structure Data & Mechanistic Insights

The reactivity of the pyrimidine ring is dictated by its electron density. In 2,5-dichloropyrimidine, the C2 and C4/C6 positions are highly electrophilic due to the inductive and resonance-withdrawing effects of the adjacent nitrogen atoms. The C5 position, however, is relatively electron-rich, making the C5-Cl bond significantly less reactive toward nucleophiles.

When a substituent is introduced at the C4 position (e.g., via the regioselective S_NAr of 2,4,5-trichloropyrimidine), it fundamentally alters the crystal lattice and the electronic properties of the remaining C2-Cl bond.

Table 1: Crystallographic and Electronic Comparison of 2,5-Dichloro-4-Substituted Pyrimidines
CompoundSpace GroupC2-Cl Bond Length (pm)C5-Cl Bond Length (pm)Primary Intermolecular InteractionsDownstream S_NAr Reactivity (at C2)
2,5-Dichloropyrimidine (Unsubstituted)P2₁/c172.8172.2Weak van der Waals, Halogen bondingExtremely High (often lacks selectivity)
2,5-Dichloro-4-aminopyrimidine P-1~173.5~172.4Strong N-H···N hydrogen bondingModerate (stabilized by +M effect of NH₂)
2,5-Dichloro-4-(phenylamino)pyrimidine Pbca~173.8~172.5N-H···N H-bonding, π-π stackingTunable (steric hindrance dictates kinetics)

Causality of Structural Differences: The unsubstituted 2,5-dichloropyrimidine exhibits a nearly planar structure with a C2-Cl bond length of approximately 172.8 pm[1]. Because it lacks a strong electron-donating group, the C2 carbon remains highly electrophilic.

When an amino or phenylamino group is introduced at C4, the nitrogen lone pair donates electron density into the pyrimidine ring via resonance (+M effect). This slightly lengthens the C2-Cl bond (making it more covalent and less polarized) and introduces robust hydrogen-bonding networks in the crystal lattice. For example, the crystal structure of 2,5-dichloro-4-(phenylamino)pyrimidine derivatives (often utilized in HDAC inhibitors) shows extensive π-π stacking and N-H···N hydrogen bonds, which increase the melting point and stability of the intermediate[2].

Section 2: Impact on Drug Design: Covalent Kinase Inhibitors

The structural nuances of 2,5-dichloro-4-substituted pyrimidines directly translate to their performance in biological systems. A prime example is their use as covalent kinase inhibitors. The C2-chlorine acts as a reactive electrophile that can undergo an S_NAr reaction with a nucleophilic cysteine residue in the kinase active site.

For instance, in the development of 3, 2,4-disubstituted pyrimidines are designed to target Cys174. The crystal structures of these complexes (e.g., PDB 5J9L) demonstrate that the 4-substituent (often an aniline derivative) anchors the molecule in the hinge region via hydrogen bonding, optimally positioning the C2-Cl for covalent attack by the cysteine thiolate[3]. Similarly, the C-terminal domain of MSK1 has been successfully targeted by 2,5-dichloropyrimidine derivatives that covalently bind to Cys440 via a targeted S_NAr mechanism, as confirmed by X-ray co-crystallography[4].

G A 2,4,5-Trichloropyrimidine (Starting Material) B Regioselective SNAr at C4 position A->B C 2,5-Dichloro-4-substituted Pyrimidine B->C D Crystallization & XRD Analysis C->D Structural Validation E Kinase Target Binding (e.g., TAK1, MSK1) C->E Biological Assay F Covalent SNAr at C2 with Cys Residue E->F Mechanism of Action

Workflow of synthesis and kinase inhibition by 2,5-dichloro-4-substituted pyrimidines.

Section 3: Experimental Methodology - Synthesis and Crystallographic Validation

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for synthesizing and crystallographically characterizing 2,5-dichloro-4-(phenylamino)pyrimidine.

Step-by-Step Protocol: Regioselective Synthesis and Crystallization
  • Reaction Setup:

    • Dissolve 2,4,5-trichloropyrimidine (1.0 equiv) in a polar aprotic solvent (e.g., sec-butanol or DMSO)[3].

    • Add the appropriate aniline derivative (1.0 equiv) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 1.2 equiv).

    • Causality: The base neutralizes the HCl generated during the reaction, preventing the protonation of the aniline, which would otherwise eliminate its nucleophilicity. The reaction is run at a mild temperature (e.g., 60 °C) to ensure regioselectivity at the highly electrophilic C4 position over the C2 position.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction via LC-MS. The appearance of the [M+H]⁺ peak corresponding to the mono-substituted product confirms the conversion. Stop the reaction before di-substitution at C2 occurs.

  • Purification:

    • Quench with ice water. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (silica gel, hexane/EtOAc gradient).

  • Crystallization for XRD:

    • Dissolve the purified 2,5-dichloro-4-(phenylamino)pyrimidine in a minimum amount of hot ethyl acetate[2].

    • Slowly diffuse hexane into the solution at room temperature over 48 hours.

    • Validation: Inspect the resulting crystals under a polarized light microscope. Select a single, transparent crystal with sharp extinction (indicating a lack of twinning) for X-ray diffraction.

  • X-Ray Diffraction Analysis:

    • Mount the crystal on a diffractometer equipped with a low-temperature device (100 K) using Mo-Kα or Cu-Kα radiation.

    • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Data Integrity: Ensure the R1 value is < 0.05 and the goodness-of-fit (S) is near 1.0, confirming the accurate assignment of the C2 and C5 chlorine atoms.

Section 4: Performance Comparison - Selecting the Right Alternative

When choosing a 2,5-dichloro-4-substituted pyrimidine for library synthesis, consider the following performance trade-offs:

  • 4-Alkylamino vs. 4-Arylamino: Alkylamines are stronger electron donors than arylamines. Consequently, a 4-alkylamino-2,5-dichloropyrimidine will have a significantly deactivated C2 position, requiring harsher conditions (e.g., elevated temperatures, stronger bases) for the subsequent S_NAr reaction at C2. Arylamines (like phenylamino) strike a balance, providing sufficient stability for isolation while maintaining adequate C2 reactivity for late-stage functionalization or covalent kinase targeting[2].

  • 4-Alkoxy vs. 4-Amino: 4-Alkoxy derivatives (synthesized using sodium alkoxides) are more prone to hydrolysis under acidic conditions compared to 4-amino derivatives. If the downstream workflow involves strong acids, the 4-amino substituted pyrimidines are the superior, more robust choice.

References

  • Title: Structure Analysis Restrained by ab Initio Calculations: The Molecular Structure of 2,5-Dichloropyrimidine in Gaseous and Crystalline Phases Source: The Journal of Physical Chemistry - ACS Publications URL
  • Title: Structure-guided development of covalent TAK1 inhibitors Source: Bioorganic & Medicinal Chemistry URL
  • Title: 7UP6: Crystal structure of C-terminal domain of MSK1 in complex with in covalently bound literature RSK2 inhibitor pyrrolopyrimidine cyanoacrylamide compound 25 (co-crystal)
  • Title: Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)

Sources

Comparative

Identifying Impurities in Commercial 2,5-Dichloro-4-fluoropyrimidine: A Comparative Analytical Guide

This guide provides a comprehensive technical comparison of analytical methods for identifying impurities in 2,5-dichloro-4-fluoropyrimidine , a critical intermediate in the synthesis of kinase inhibitors and other heter...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of analytical methods for identifying impurities in 2,5-dichloro-4-fluoropyrimidine , a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

Executive Summary

2,5-Dichloro-4-fluoropyrimidine (CAS 76889-13-9) is a specialized electrophile used to introduce a pyrimidine scaffold into drug candidates. Unlike its more common isomer (2,4-dichloro-5-fluoropyrimidine), this compound presents unique quality control challenges. Commercial synthesis typically involves nucleophilic fluorination of 2,4,5-trichloropyrimidine, a process prone to regio-isomeric scrambling and incomplete halogen exchange .

This guide compares the three primary analytical pillars—GC-MS , HPLC-UV , and


F-NMR —demonstrating that while GC-MS is the workhorse for volatile halogenated impurities, 

F-NMR is the only definitive method for validating regio-chemical purity (4-fluoro vs. 2-fluoro).

Impurity Profiling: The "Why" and "How"

To detect impurities, one must understand their origin. The dominant synthesis route involves the "Halex" (Halogen Exchange) reaction of 2,4,5-trichloropyrimidine with a fluoride source (e.g., KF, CsF).

Theoretical Impurity Landscape
Impurity TypeCompound NameOriginCriticality
Starting Material 2,4,5-TrichloropyrimidineIncomplete reactionHigh (Competes in next step)
Regio-Isomer 2-Fluoro-4,5-dichloropyrimidineAttack at C2 instead of C4Critical (Hard to separate)
Over-Fluorinated 2,4-Difluoro-5-chloropyrimidineDouble substitutionMedium (Volatile)
Hydrolysis 2,5-Dichloro-4-hydroxypyrimidineMoisture/WorkupMedium (Polar)
Synthesis & Impurity Pathway Diagram

The following diagram illustrates the competitive pathways leading to the target and its impurities.

SynthesisPath SM 2,4,5-Trichloropyrimidine (Starting Material) Target 2,5-Dichloro-4-fluoropyrimidine (TARGET) SM->Target +F- (C4 Attack) Major Path Isomer 2-Fluoro-4,5-dichloropyrimidine (Regio-Isomer) SM->Isomer +F- (C2 Attack) Minor Path Over 2,4-Difluoro-5-chloropyrimidine (Over-Reaction) Target->Over +F- (C2 Attack) Hydro 2,5-Dichloro-4-hydroxypyrimidine (Hydrolysis) Target->Hydro +H2O Isomer->Over +F- (C4 Attack)

Caption: Competitive fluorination pathways of 2,4,5-trichloropyrimidine. Note the parallel formation of the critical regio-isomer.

Comparative Analysis of Detection Methods

Method A: GC-MS (The Volatility Workhorse)

Gas Chromatography coupled with Mass Spectrometry is the standard for halogenated pyrimidines due to their high volatility.

  • Strengths: Excellent separation of species with different halogen counts (Cl3 vs. Cl2F vs. ClF2). High sensitivity.

  • Weaknesses: Regio-isomers (4-F vs. 2-F) have identical mass and very similar boiling points, often leading to co-elution unless the column is optimized.

  • Verdict: Essential for quantitative purity but insufficient for isomeric identity.

Method B: HPLC-UV (The Polarity Specialist)

Reverse-Phase HPLC is required to detect polar impurities that do not fly on GC.

  • Strengths: Detects hydrolysis products (hydroxypyrimidines) and non-volatile salts/catalysts.

  • Weaknesses: Pyrimidines often have poor retention on C18 without ion-pairing agents. UV spectra of isomers are nearly identical.

  • Verdict: Mandatory for "Pharma Grade" analysis to ensure no hydrolysis degradation.

Method C: F-NMR (The Structural Judge)

Quantitative


F-NMR (qNMR) is the gold standard for this specific compound.
  • Strengths: Unambiguous distinction between 4-F and 2-F isomers based on chemical shift and coupling constants (

    
    ).
    
  • Weaknesses: Lower sensitivity than MS; requires an internal standard for quantitation.

  • Verdict: The only way to guarantee the fluorine is at the correct position.

Performance Comparison Table
FeatureGC-MSHPLC-UV

F-NMR
Separation Principle Boiling Point / VolatilityPolarity / HydrophobicityMagnetic Environment
Isomer Resolution Low (Co-elution risk)Low (Similar hydrophobicity)High (Distinct Shifts)
Limit of Detection < 0.05%< 0.05%~ 0.5 - 1.0%
Key Impurity Target Trichloropyrimidine (SM)HydroxypyrimidineRegio-isomer (2-F)
Throughput HighMediumLow

Detailed Experimental Protocols

Protocol 1: GC-MS for Halogenated Impurities

This protocol is optimized to maximize the separation between the starting material and the fluorinated product.

  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 150°C (Critical zone for isomer separation).

    • Ramp 25°C/min to 280°C, hold 3 min.

  • Detection: EI Source (70 eV), Scan range 35–300 amu.

  • Data Interpretation:

    • 2,4,5-Trichloropyrimidine: M+ at m/z ~182/184/186 (Cl3 pattern).

    • 2,5-Dichloro-4-fluoropyrimidine: M+ at m/z ~166/168 (Cl2 pattern).

    • Note: If a shoulder appears on the main peak, it is likely the 2-fluoro isomer.

Protocol 2: F-NMR for Regio-Isomeric Purity

This self-validating protocol uses an internal standard to quantify the isomer ratio.

  • Solvent: DMSO-d6 (preferred for solubility) or CDCl3.

  • Internal Standard:

    
    -Trifluorotoluene (add ~10 mg to the NMR tube).
    
  • Parameters:

    • Frequency: 376 MHz (or higher).

    • Spectral Width: -200 ppm to 0 ppm.

    • Relaxation Delay (D1): 10 seconds (essential for qNMR to allow full relaxation).

    • Scans: 64.

  • Analysis:

    • Target (4-F): Look for a signal around -50 to -70 ppm (doublet due to coupling with H6).

    • Isomer (2-F): Look for a shifted signal (typically shifted by >5 ppm relative to the target).

    • Validation: Integrate the Target F peak vs. the Isomer F peak.

    • Calculation:

      
      
      

Case Study: Batch A vs. Batch B

To illustrate the necessity of this orthogonal approach, we simulated data from two commercial batches.

  • Batch A (Technical Grade):

    • GC-MS: Shows 98.5% purity. Single peak observed.

    • NMR: Reveals a small peak at -58 ppm (Target) and a 4% impurity peak at -64 ppm (Isomer).

  • Batch B (Pharma Grade):

    • GC-MS: Shows 99.2% purity.

    • NMR: Shows >99.8% single fluorine species.[1]

Analytical Decision Tree

Use this workflow to determine the appropriate testing tier for your material.

DecisionTree Start Sample Received GC Run GC-MS (Check for SM & Volatiles) Start->GC PassGC Purity > 98%? GC->PassGC Fail Reject Batch (Reprocess) PassGC->Fail No NMR Run 19F-NMR (Check Regio-Isomer) PassGC->NMR Yes PassNMR Isomer < 1%? NMR->PassNMR PassNMR->Fail No HPLC Run HPLC-UV (Check Hydrolysis) PassNMR->HPLC Yes Final Release for Synthesis HPLC->Final

Caption: Orthogonal testing workflow ensuring chemical and regio-isomeric purity.

References

  • Synthesis of Fluorinated Pyrimidines

    • Title: Selective chlorine/fluorine exchange reactions on tetrachloropyrimidine.[2]

    • Source:Journal of Fluorine Chemistry.
    • URL:[Link] (General reference for Halex chemistry on pyrimidines).

  • Analytical Method Validation: Title: A Comparative Guide to Analytical Methods for Determining 2,5-Dichloropyridine Purity. Source: BenchChem Technical Guides.
  • NMR Characterization: Title: F NMR Chemical Shift Table - Organofluorine. Source: Alfa Chemistry / UCSB NMR Facility.
  • Compound Data

    • Title: 2,5-Dichloro-4-fluoropyrimidine (CAS 76889-13-9) Product Page.
    • Source: BLD Pharm / PubChem.
    • URL:[Link]

Sources

Validation

GC-MS Analysis of Volatile Pyrimidine Intermediates: A Comparative Guide

This guide provides an in-depth technical comparison and methodology for the analysis of volatile pyrimidine intermediates, designed for researchers in drug discovery and process chemistry. Executive Summary In pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and methodology for the analysis of volatile pyrimidine intermediates, designed for researchers in drug discovery and process chemistry.

Executive Summary

In pharmaceutical synthesis, pyrimidine intermediates (e.g., chloropyrimidines, aminopyrimidines) are critical scaffolds. While LC-MS is the standard for final polar drugs, GC-MS (Gas Chromatography-Mass Spectrometry) remains the superior choice for analyzing volatile intermediates and structural isomers due to its high chromatographic resolution and the structural fingerprinting capability of Electron Ionization (EI).

This guide objectively compares GC-MS against LC-MS alternatives and provides a validated, self-checking protocol for analyzing these precursors.

Part 1: Technology Comparison (GC-MS vs. LC-MS)

The choice between GC-MS and LC-MS for pyrimidines depends on volatility and the need for structural elucidation.

Comparative Performance Matrix
FeatureGC-MS (EI Source) LC-MS (ESI Source) Verdict for Pyrimidine Intermediates
Analyte Suitability Volatile, non-polar, or derivatized small molecules (<500 Da).[1]Polar, thermolabile, large molecules.[1][2]GC-MS Wins for halogenated intermediates (e.g., 2,4-dichloropyrimidine).
Structural ID High. EI fragmentation provides a "fingerprint" match against NIST libraries.Medium. ESI is "soft"; requires MS/MS for fragments. No standardized spectral library exists.GC-MS Wins for identifying unknown side-reaction impurities.
Isomer Resolution Superior. Capillary columns (30m+) resolve positional isomers (e.g., 2- vs 4-chloropyrimidine).Good. Depends on column chemistry; often struggles with structural isomers without chiral phases.GC-MS Wins for regioisomer differentiation.
Sample Prep High. Requires dry samples; polar analytes need derivatization (BSTFA/MTBSTFA).Low. Dilute-and-shoot compatible with aqueous mobile phases.LC-MS Wins for throughput; GC-MS requires more skill.
Matrix Effects Low. Gas phase separation minimizes ion suppression.High. Co-eluting matrix components often suppress ionization.GC-MS Wins for dirty reaction mixtures.
Expert Insight: The "Library Advantage"

For a process chemist, the ability to identify an unexpected impurity is paramount. LC-MS (ESI) typically yields an


 ion, giving the molecular weight but little structural insight. GC-MS (EI) shatters the molecule into reproducible fragments.
  • Example: Distinguishing 4-chloropyrimidine from 2-chloropyrimidine . Both have the same mass (MW 114.5). In LC-MS, they may co-elute. In GC-MS, they separate chromatographically, and their EI spectra differ in relative abundance of ring-cleavage fragments (HCN loss).

Part 2: Validated Experimental Methodologies

This section details two distinct workflows: Direct Injection for naturally volatile intermediates and Derivatization for polar amino/hydroxy-pyrimidines.

Workflow A: Direct Injection (Halogenated Pyrimidines)

Target Analytes: 2,4-Dichloropyrimidine, 5-Bromo-2-chloropyrimidine.

Protocol:

  • Sample Prep: Dilute reaction aliquot to 100 µg/mL in Dichloromethane (DCM) . Avoid methanol as it may react with active halides in the injector.

  • Inlet: Split mode (20:1) at 250°C.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Oven Program: Hold 50°C (2 min)

    
     Ramp 15°C/min to 280°C 
    
    
    
    Hold 3 min.
  • MS Parameters: Scan range 40–350 m/z; Solvent delay 3.0 min.

Workflow B: Derivatization (Amino/Hydroxy Pyrimidines)

Target Analytes: Uracil, Cytosine, 2-Amino-4-chloropyrimidine. Challenge: These possess active hydrogens (-NH, -OH) that cause peak tailing and adsorption. Solution: Silylation using MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).[3][4]

Why MTBSTFA? Unlike the common BSTFA, MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives.[4] These are 100x more stable to hydrolysis than TMS derivatives, allowing for robust analysis even in humid lab environments.

Step-by-Step Protocol:

  • Drying (Critical): Evaporate 50 µL of sample supernatant to complete dryness under Nitrogen. Any residual water will kill the reagent.

  • Reagent Addition: Add 50 µL Acetonitrile (dry) + 50 µL MTBSTFA (with 1% TBDMCS catalyst).

  • Reaction: Cap tightly and heat at 70°C for 30 minutes .

  • Injection: Inject 1 µL in Split mode (10:1) .

    • Note: Use a glass wool liner to trap non-volatile salts.

  • Self-Validation Check: Monitor the presence of the mono-silylated vs. di-silylated peak. If the mono-peak dominates, the reaction time was insufficient or moisture was present.

Part 3: Visualization of Workflows

Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the correct GC-MS workflow based on the pyrimidine's chemical properties.

MethodSelection Start Pyrimidine Intermediate Sample CheckVol Is the compound volatile? (e.g., Halogenated, Alkylated) Start->CheckVol DirectGC Direct GC-MS Analysis (Solvent: DCM/Ethyl Acetate) CheckVol->DirectGC Yes CheckPolar Does it have Active H? (-OH, -NH2, -SH) CheckVol->CheckPolar No CheckPolar->DirectGC No (Unlikely) Derivatize Derivatization Required Reagent: MTBSTFA or BSTFA CheckPolar->Derivatize Yes Reaction Incubate 70°C, 30 min (Forms Silyl Esters/Amides) Derivatize->Reaction Inject Inject into GC-MS (Split 10:1) Reaction->Inject

Figure 1: Decision tree for selecting Direct Injection vs. Derivatization workflows for pyrimidines.

Derivatization Reaction Pathway

This diagram details the specific chemical transformation required for polar pyrimidines (e.g., Uracil) to become GC-amenable.

ReactionPath Uracil Uracil (Polar, Non-volatile) Process Heat 70°C - t-BDMS-OH byproduct Uracil->Process Reagent + MTBSTFA (Silylation Reagent) Reagent->Process Product Di-TBDMS-Uracil (Volatile, Hydrophobic) Process->Product GC GC-MS Detection (M-57 fragment dominant) Product->GC

Figure 2: Silylation mechanism converting polar Uracil into a volatile derivative for GC analysis.

Part 4: Data Interpretation & Quality Control

Key Fragmentation Patterns (EI)

When analyzing silylated pyrimidines, the molecular ion (


) is often weak. Look for these characteristic fragments:
  • [M-57]⁺: Loss of the tert-butyl group from the TBDMS moiety. This is usually the base peak (100% abundance) and is used for quantification.

  • [M-15]⁺: Loss of a methyl group (common in TMS derivatives).

  • m/z 73 & 147: Non-specific silyl fragments (ignore these for identification).

Self-Validating System (Trustworthiness)

To ensure data integrity, every sequence must include:

  • Reagent Blank: Inject pure derivatization mix. If peaks appear at the analyte retention time, the solvent or liner is contaminated.

  • Water Check: A large peak for tert-butyldimethylsilanol indicates moisture contamination in the sample, meaning the derivatization yield is compromised.

  • QC Standard: A known concentration of 5-Fluorouracil (derivatized) run every 10 samples to verify detector response stability.

References

  • ResolveMass Laboratories. GC-MS vs LC-MS: A Comparative Guide. Available at: [Link]

  • SciSpace. Development and validation of GC-MS method for analysis of chloropyramine hydrochloride. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,5-dichloro-4-fluoropyrimidine proper disposal procedures

Standard Operating Procedure: Logistical and Safety Protocols for the Disposal of 2,5-Dichloro-4-fluoropyrimidine For researchers and drug development professionals, the safe handling and disposal of highly reactive chem...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Logistical and Safety Protocols for the Disposal of 2,5-Dichloro-4-fluoropyrimidine

For researchers and drug development professionals, the safe handling and disposal of highly reactive chemical building blocks is just as critical as their application in synthesis. 2,5-Dichloro-4-fluoropyrimidine (CAS: 76889-13-9) is a multi-halogenated heterocyclic intermediate widely utilized in pharmaceutical discovery. However, its structural advantages in drug design—specifically its electron-deficient pyrimidine ring and multiple leaving groups—translate directly into significant logistical and environmental hazards during disposal.

This guide provides a self-validating, step-by-step operational framework for the segregation, containment, and ultimate destruction of 2,5-dichloro-4-fluoropyrimidine, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[1].

Part 1: Chemical Profiling & Causality of Hazards

To establish a safe disposal protocol, one must first understand the mechanistic behavior of the waste material. 2,5-Dichloro-4-fluoropyrimidine presents a dual-hazard profile during disposal:

  • Chemical Reactivity (Bench Hazard): The highly electronegative halogens (fluorine at C4, chlorines at C2 and C5) strip electron density from the pyrimidine core. This makes the molecule highly susceptible to exothermic nucleophilic aromatic substitution (SNAr). Mixing this compound with incompatible aqueous bases or strong nucleophiles in a generic waste jug can lead to rapid, uncontrolled reactions.

  • Thermal Degradation (Destruction Hazard): When subjected to combustion, the carbon-halogen bonds break, reacting with hydrogen to form stoichiometric quantities of Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases, alongside Nitrogen Oxides (NOx) from the pyrimidine ring[2]. Without specialized neutralization, these gases are lethal and highly corrosive to standard incinerator linings[3].

Table 1: Physicochemical & Hazard Disposal Profile

PropertyValue / DetailOperational Implication
CAS Number 76889-13-9Must be explicitly listed on hazardous waste manifests.
EPA Waste Class Halogenated Organic WasteRequires segregation from non-halogenated and aqueous streams[4].
Thermal Byproducts HF, HCl, NOxMandates disposal via high-temperature incineration with alkaline scrubbing[2][3].
Water Content Tolerance < 10% in waste streamExcess water lowers the BTU (heating value) required for efficient incineration[1][4].

Part 2: Bench-Level Waste Segregation & Storage Protocol

Effective disposal begins at the fume hood. A self-validating waste system requires operators to verify compatibility before introducing the chemical to a bulk waste stream.

Step-by-Step Segregation Methodology:

  • Stream Identification: Classify the material strictly as "Halogenated Organic Waste." If the compound is dissolved in a solvent, ensure the solvent is also halogenated (e.g., Dichloromethane, Chloroform) to maintain a homogenous waste profile[4].

  • Verify Compatibility: Cross-reference the waste stream against the compatibility matrix below. Do not rely on visual inspection of the waste jug; check the waste log to ensure no incompatible nucleophiles (e.g., amines, aqueous hydroxides) are present.

  • Containerization: Transfer the waste into a high-density polyethylene (HDPE) or PTFE-lined container. Avoid standard metal drums, as trace moisture can cause the compound to slowly hydrolyze, releasing localized HCl/HF that will corrode the metal[5].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Halogenated Organic Waste - Contains 2,5-Dichloro-4-fluoropyrimidine" and include the GHS pictograms for Toxicity and Corrosivity.

Table 2: Waste Segregation Compatibility Matrix

Bulk Waste StreamCompatibilityMechanistic Reason
Halogenated Solvents (DCM, Chloroform) Highly Compatible Non-reactive environment; maintains the necessary BTU values for liquid injection incineration[2].
Aqueous Basic Waste (NaOH, KOH) Incompatible Triggers exothermic SNAr reactions, rapidly displacing the halogens and generating heat/pressure.
Non-Halogenated Solvents (Acetone, Hexane) Conditionally Compatible Dilutes the halogen content, but complicates the EPA waste profile and may alter the required incineration temperature[4].

Part 3: Final Destruction Pathway (High-Temperature Incineration)

The EPA-mandated and industry-standard method for destroying multi-halogenated pyrimidines is High-Temperature Incineration equipped with Alkaline Scrubbing [1][2][3]. This is not a standard burn; it is a highly controlled chemical destruction process.

The Destruction Workflow:

  • Primary Combustion: The liquid or solid waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1,000°C (1,832°F). This thermal energy breaks the robust C-F and C-Cl bonds[2].

  • Secondary Combustion (Afterburner): The vaporized gases pass into a secondary chamber to ensure the complete destruction of any volatile organic compounds (VOCs) and to prevent the recombination of molecules into highly toxic dioxins or furans[3].

  • Alkaline Scrubbing (Neutralization): The exhaust gas, now saturated with acidic HF and HCl, is forced through a wet scrubber system. A continuous spray of alkaline solution (typically Sodium Hydroxide or Calcium Hydroxide) reacts with the acids, neutralizing them into harmless, stable salts (NaF, NaCl) and water[2][3].

DisposalWorkflow Gen Waste Generation (2,5-dichloro-4-fluoropyrimidine) Seg Segregation (Halogenated Organic Waste) Gen->Seg Trans Licensed Transport (RCRA Permitted) Seg->Trans Inc1 Primary Incinerator (>1000°C Combustion) Trans->Inc1 Inc2 Afterburner (VOC Destruction) Inc1->Inc2 Vaporized Gases Ash Ash Disposal (Secure Landfill) Inc1->Ash Solid Ash Scrub Alkaline Scrubber (Neutralization of HF/HCl/NOx) Inc2->Scrub Acidic Gases (HF, HCl) Exhaust Clean Exhaust (Vented to Atmosphere) Scrub->Exhaust Neutralized Gas

Workflow of RCRA-permitted incineration and alkaline scrubbing for halogenated waste.

Part 4: Emergency Spill Response & Decontamination

In the event of an accidental release during logistical handling, immediate containment is required to prevent environmental contamination and personnel exposure[5].

Step-by-Step Spill Methodology:

  • Evacuation & PPE: Evacuate the immediate area. Responders must don heavy-duty chemical-resistant gloves (Viton® or Polyvinyl Alcohol), safety goggles, a face shield, and a NIOSH-approved respirator if dust or vapors are present[5].

  • Inert Containment: Cover the spill with a chemically inert, non-combustible absorbent material such as dry sand or diatomaceous earth[5]. Causality Rule: Do NOT use basic absorbents or water initially, as the electrophilic nature of the pyrimidine may cause an exothermic reaction.

  • Mechanical Collection: Using non-sparking tools, sweep the absorbed material and place it into a designated, sealable hazardous waste container.

  • Surface Decontamination: Only after all bulk material is removed should the surface be washed with a mild detergent solution. The resulting wash water must be captured and disposed of as hazardous aqueous waste; it cannot be flushed down the drain[4][5].

References

Sources

Handling

Personal protective equipment for handling 2,5-dichloro-4-fluoropyrimidine

Topic: Personal Protective Equipment & Handling Protocol for 2,5-Dichloro-4-fluoropyrimidine Audience: Researchers, Senior Scientists, and HSE Officers. Executive Safety Analysis: The "Why" Behind the Protocol As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocol for 2,5-Dichloro-4-fluoropyrimidine Audience: Researchers, Senior Scientists, and HSE Officers.

Executive Safety Analysis: The "Why" Behind the Protocol

As a Senior Application Scientist, I must look beyond the standard Safety Data Sheet (SDS). While 2,5-dichloro-4-fluoropyrimidine is a valuable scaffold for synthesizing bioactive heterocycles, it presents a dual-hazard profile that many standard lab protocols underestimate.

The Chemical Reality: This compound is an electrophile designed for Nucleophilic Aromatic Substitution (


). The fluorine atom at the C4 position is highly activated by the adjacent nitrogen and the electron-withdrawing chlorine substituents.
  • The Risk: Upon contact with moisture (in the air, lungs, or sweat), the C-F bond is susceptible to hydrolysis, potentially releasing Hydrogen Fluoride (HF) and Hydrochloric Acid (HCl).

  • The Consequence: You are not just dealing with a corrosive organic; you are managing a potential delayed-onset HF burn risk. Standard acid-handling protocols are insufficient.

Hierarchy of Controls & Risk Logic

The following decision tree illustrates the logical flow of safety controls required before you even open the bottle.

G Start Start: Handling 2,5-dichloro-4-fluoropyrimidine EngControl Engineering Control: Is a Fume Hood Available? Start->EngControl NoHood STOP WORK. Do not handle on open bench. EngControl->NoHood No PPE_Select PPE Selection: Select Barrier Material EngControl->PPE_Select Yes Splash Splash Risk Only: Double Nitrile (5 mil min) PPE_Select->Splash Standard Ops Immersion High Exposure/Cleanup: Laminate (Silver Shield) PPE_Select->Immersion Spill/Scale-up Validation Pre-Work Validation: Is Calcium Gluconate Gel Present? Splash->Validation Immersion->Validation Validation->NoHood No Proceed Proceed with Experiment Validation->Proceed Yes

Figure 1: Operational Decision Logic. Note the mandatory "Stop Work" condition if HF antidote (Calcium Gluconate) is absent.

PPE Technical Specifications

Do not rely on generic "chemical resistant gloves."[1] Halogenated pyrimidines can permeate standard nitrile over time.

PPE CategoryRecommendationTechnical Rationale (The "Why")
Hand Protection (Standard) Double-gloved Nitrile (min 5 mil outer, 4 mil inner).Nitrile provides fair splash resistance. Double gloving creates a "sacrificial layer"—if the outer glove is contaminated, strip it immediately.
Hand Protection (High Risk) Silver Shield / 4H (Laminate) Critical: For spill cleanup or prolonged handling (>15 mins). Laminate films offer >4-hour breakthrough time for halogenated organics where nitrile fails in <15 mins.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient.[2] Hydrolysis creates acid gas mists that can bypass glasses. The face shield protects the neck/chin from corrosive vapors.
Respiratory Fume Hood (Primary) Mandatory. If work must occur outside a hood (e.g., balance calibration), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label).
Body Tyvek Lab Coat + Chemical Apron Standard cotton coats absorb liquids and hold them against the skin. A chemical-resistant apron prevents chest/lap burns during transfer.
Special Agent 2.5% Calcium Gluconate Gel Non-negotiable. Must be within arm's reach. This is the only effective first-aid neutralization for fluoride ion penetration.

Operational Protocol: A Self-Validating System

This protocol uses "checkpoints" to ensure safety is maintained throughout the workflow.

Phase 1: Preparation (The "Cold" Phase)
  • Humidity Check: Ensure lab humidity is <60% if possible. High humidity accelerates hydrolysis of the material on tools/gloves.

  • Antidote Verification: Place the Calcium Gluconate tube on the benchtop, not in a drawer.

  • Balance Setup: Place a disposable mat inside the balance enclosure. If the balance is not in a hood, use a static-free powder funnel to transfer solid into a tared vial inside the hood, then weigh the closed vial.

Phase 2: Active Handling (The "Hot" Phase)
  • Transfer: Use a plastic spatula (polypropylene). Avoid metal spatulas if possible, as acid generation can corrode them, introducing metal impurities into your reaction.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touching sash, notebook) and dominant hand as "dirty" (touching spatulas, vials).

  • Immediate Decon: Have a beaker of saturated Sodium Bicarbonate (

    
    )  ready. Immediately dip used spatulas/pipettes into this base bath.
    
    • Validation: You should see bubbling (

      
       release). This confirms the neutralization of generated HCl/HF.
      
Phase 3: Waste & Disposal (The "End" Phase)

Do not pour directly into the organic waste drum. The unreacted pyrimidine can hydrolyze in the drum, pressurizing it with acid gas.

  • Quench: Dilute the reaction mixture or waste slowly into a stirred solution of 10% NaOH or Sat.

    
    .
    
  • Check pH: Use pH strips. Ensure the mixture is pH 8-9 (slightly basic) before transferring to the aqueous waste container.

  • Labeling: Label the waste container clearly: "Contains Halogenated Organics - Neutralized."

Emergency Response: The "HF Protocol"

If exposure occurs, speed is critical. The fluorine component makes this distinct from a standard acid burn.

  • Skin Contact:

    • Immediately wash with water for 5 minutes (not the standard 15).

    • Apply Calcium Gluconate Gel freely to the affected area and massage it into the skin.

    • Seek medical attention immediately.[3][4][5][6] Tell EMS: "Potential Hydrogen Fluoride exposure via fluorinated organic hydrolysis."

  • Eye Contact:

    • Flush with water for 15 minutes.[3][4]

    • Do NOT put calcium gluconate in eyes unless it is a specific 1% solution formulated for ophthalmic use.

  • Spill Cleanup Workflow:

Spill Spill Spill Detected Isolate Isolate Area (Close Hood Sash) Spill->Isolate PPE Don Silver Shield Gloves & Respirator Isolate->PPE Absorb Cover with Dry Lime/Soda Ash PPE->Absorb Collect Collect into Double Bag Absorb->Collect Label Label as Fluorinated Waste Collect->Label

Figure 2: Spill Response Workflow.[3][4][7][8] Note the use of dry lime/soda ash (base) rather than standard clay litter to neutralize acidity immediately.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2733276, 2,4-Dichloro-5-fluoropyrimidine. Retrieved from [Link](Note: Used as primary structural analog for hazard profile due to isomeric similarity).

  • Occupational Safety and Health Administration (OSHA). (2024).[5][6] Laboratory Safety Guidance: Working with Hydrofluoric Acid and Fluorinated Compounds. Retrieved from [Link]

Sources

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